Technical Documentation Center

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide
  • CAS: 478079-12-8

Core Science & Biosynthesis

Foundational

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide Foreword: A Predictive Analysis The compound 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide represents a confluence o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Foreword: A Predictive Analysis

The compound 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide represents a confluence of two moieties of significant interest in medicinal chemistry: the 4-fluorobenzenesulfonamide core and the quinoxaline scaffold. As of the current date, dedicated literature and experimental data for this specific chemical entity are scarce. This guide, therefore, adopts a first-principles approach, leveraging established knowledge of its constituent functional groups and data from structurally analogous compounds. By dissecting the molecule into its primary components—the electrophilic 4-fluorobenzenesulfonyl group and the nucleophilic 6-aminoquinoxaline—we can construct a robust, predictive profile of its chemical properties. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding to guide future empirical investigation.

Molecular Architecture and Identification

The structure of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is characterized by a quinoxaline ring system where the amino group at the 6-position forms a sulfonamide linkage with a 4-fluorophenyl group.

Table 1: Core Molecular Identifiers

PropertyValueSource/Method
IUPAC Name 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamideIUPAC Nomenclature
Molecular Formula C₁₄H₁₀FN₃O₂SElemental Calculation
Molecular Weight 303.32 g/mol Elemental Calculation
CAS Number Not available
Canonical SMILES C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC=C(C=C3)FStructure to SMILES
InChI Key (Predicted)InChI Generation

Proposed Synthesis and Characterization Strategy

The most direct and widely adopted method for synthesizing arylsulfonamides is the reaction of an arylsulfonyl chloride with an appropriate amine. This approach is highly feasible for the target compound.

Synthetic Workflow: A Two-Component Approach

The synthesis logically proceeds via the nucleophilic substitution reaction between 6-aminoquinoxaline and 4-fluorobenzenesulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Reactant1 6-Aminoquinoxaline Conditions Pyridine or TEA DCM or THF 0°C to RT Reactant1->Conditions Reactant2 4-Fluorobenzenesulfonyl Chloride Reactant2->Conditions Product 4-fluoro-N-(6-quinoxalinyl)- benzenesulfonamide Conditions->Product Sulfonamide Formation

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Sulfonamide Synthesis

Objective: To synthesize 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide.

Materials:

  • 6-Aminoquinoxaline (1.0 eq)

  • 4-Fluorobenzenesulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 6-aminoquinoxaline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (or triethylamine) to the stirred solution.

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data are outlined below.

Table 2: Predicted Spectroscopic and Chromatographic Data

TechniquePredicted Observations
¹H NMR - Quinoxaline Protons: Aromatic signals between 8.0-9.0 ppm. - Benzenesulfonyl Protons: Two sets of doublets (or multiplets due to F-coupling) between 7.0-8.0 ppm. - Sulfonamide N-H: A broad singlet, likely >10 ppm, which is D₂O exchangeable.[1]
¹³C NMR - Aromatic carbons for both ring systems in the typical 110-150 ppm range. - The carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMR - A singlet or multiplet in the typical range for an aryl fluoride.
Mass Spec (ESI) - [M+H]⁺: Expected at m/z 304.05. - [M-H]⁻: Expected at m/z 302.04. - Fragmentation: Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides.[2]
IR Spectroscopy - N-H Stretch: ~3250 cm⁻¹. - S=O Asymmetric Stretch: ~1350 cm⁻¹. - S=O Symmetric Stretch: ~1160 cm⁻¹. - C-F Stretch: ~1230 cm⁻¹.
HPLC - A sharp, single peak under reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid), indicating high purity.[3]

Physicochemical Properties: A Predictive Summary

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The following properties are predicted based on its structure.

Properties_Logic Molecule {4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide | C₁₄H₁₀FN₃O₂S} Structure Structural Features Planar Aromatic Rings Sulfonamide Linker (H-bond donor/acceptor) Fluorine Atom Quinoxaline Nitrogens (H-bond acceptors) Properties Predicted Properties Melting Point Solubility pKa LogP Structure:f1->Properties High Melting Point Low Aqueous Solubility Structure:f2->Properties Acidic N-H Proton (pKa) Moderate Polarity Structure:f3->Properties Increased Lipophilicity (LogP) Altered Electronic Profile Structure:f4->Properties Potential for H-bonding Modulates Solubility

Caption: Relationship between structure and predicted properties.

Table 3: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale & Comparative Insights
Melting Point > 150 °CThe rigid, planar aromatic structure suggests strong crystal lattice packing. For comparison, 4-fluorobenzenesulfonamide melts at 124-127 °C[4], and related sulfa drugs like sulfaquinoxaline have high melting points.
Aqueous Solubility PoorThe large, hydrophobic aromatic surface area is expected to dominate, leading to low water solubility. Solubility may increase at higher pH due to deprotonation of the sulfonamide nitrogen.[3]
Organic Solubility SolubleExpected to be soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in acetone, ethyl acetate, and THF.
pKa 8.0 - 9.5The electron-withdrawing nature of the sulfonyl group and the aromatic rings renders the sulfonamide proton acidic. The value is typical for N-aryl sulfonamides.
LogP 2.5 - 3.5The presence of the fluoro group and two aromatic rings suggests moderate to high lipophilicity. This is a crucial parameter for predicting membrane permeability.

Chemical Reactivity and Stability

  • Sulfonamide Linkage: The S-N bond is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strongly basic conditions or by certain reducing agents.

  • Quinoxaline Ring: The pyrazine portion of the quinoxaline ring is electron-deficient and can be susceptible to nucleophilic attack, although it is generally a stable aromatic system.

  • 4-Fluorophenyl Ring: The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. It can, however, influence the electronic properties of the entire molecule.

  • Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, ambient light).

Inferred Biological Profile and Research Applications

The fusion of the sulfonamide and quinoxaline scaffolds suggests a high potential for biological activity, making it a compelling target for drug discovery programs.[5]

  • Antimicrobial Potential: Sulfonamides are classic antibacterial agents that inhibit dihydropteroate synthase. Quinoxaline derivatives are also known for their broad-spectrum antimicrobial properties.[5][6] The combination in this molecule makes it a prime candidate for screening against bacterial and fungal pathogens.

  • Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer activity.[7][8] Furthermore, certain sulfonamides are known inhibitors of carbonic anhydrase, an enzyme overexpressed in many tumors.[7] Therefore, this compound warrants investigation as a potential anticancer agent.

  • Kinase Inhibition: The general structure is reminiscent of scaffolds used in the development of protein kinase inhibitors, a major class of targeted cancer therapeutics.

  • Chemical Probe: Given its predicted properties, the molecule could serve as a valuable chemical probe or a fragment for library synthesis in the exploration of new chemical space for various therapeutic targets.

Conclusion

While direct experimental data remains to be established, this in-depth analysis provides a comprehensive and scientifically grounded prediction of the chemical properties of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide. The proposed synthetic route is robust and feasible, and the predicted analytical and physicochemical data offer a clear roadmap for its empirical characterization. The structural alerts for significant biological activity position this molecule as an intriguing candidate for further research in medicinal chemistry and drug development.

References

  • PubChem. 4-Fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for a publication. Royal Society of Chemistry. [Link]

  • Al-Sanea, M. M., et al. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. Molecules, 2021. [Link]

  • PubChemLite. Benzenesulfonamide, 4-fluoro-n-[3-(1-(2,5-dihydro-4-hydroxy-2-oxo-5-(phenylmethyl)-5-propyl-3-furanyl )-2-methylpropyl)-phenyl-. PubChemLite. [Link]

  • Goud, G., et al. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 2021. [Link]

  • PubChem. 4-amino-2-fluoro-N-quinoxalin-6-ylbenzamide. National Center for Biotechnology Information. [Link]

  • FDA.gov. BENZENESULFONAMIDE, N-HYDROXY-4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)-. U.S. Food and Drug Administration. [Link]

  • SpectraBase. 4-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide. Wiley-VCH GmbH. [Link]

  • PubChem. 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Al-Sanea, M. M., et al. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 2021. [Link]

  • Magalhães, A., et al. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. ResearchGate, 2013. [Link]

  • Pansare, D. N., & Shelke, R. N. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen, 2019. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, Inc. [Link]

  • GitHub Pages. SOLUBILITY DATA SERIES. [Link]

  • US EPA. Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. United States Environmental Protection Agency. [Link]pdf)

Sources

Exploratory

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide mechanism of action

Title: Mechanism of Action of 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide: A Technical Guide to ALK5 Kinase Inhibition Executive Summary The compound 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS: 478079-12-8) rep...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action of 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide: A Technical Guide to ALK5 Kinase Inhibition

Executive Summary

The compound 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS: 478079-12-8) represents a highly optimized, structurally rigid pharmacophore for ATP-competitive kinase inhibition. Within medicinal chemistry, this specific scaffold is primarily utilized to target the Transforming Growth Factor-β (TGF-β) Type I receptor, also known as Activin receptor-like kinase 5 (ALK5) . By selectively binding to the ALK5 kinase domain, this compound halts the phosphorylation of downstream Smad proteins, effectively short-circuiting pro-fibrotic and pro-metastatic transcriptional networks.

This guide dissects the structural causality behind its target engagement, details the biological mechanism of action, and provides a self-validating experimental workflow for evaluating its efficacy.

Structural Pharmacology & Pharmacophore Causality

To understand how this molecule works, we must first analyze why its structural components were selected. The molecule is not a random assembly; it is a precision-engineered key for the ALK5 ATP-binding pocket.

  • Quinoxalin-6-yl Moiety (The Hinge Binder): The quinoxaline nitrogen atoms act as critical hydrogen bond acceptors. In the ALK5 kinase domain, this bicyclic system anchors the molecule to the hinge region—specifically forming a critical hydrogen bond with the backbone amide of His283 . This mimics the binding of the adenine ring of ATP, outcompeting the natural substrate.

  • Benzenesulfonamide Linker (The Vector): The sulfonamide group (-SO₂NH-) acts as a rigid, tetrahedral linker. This geometry is non-negotiable; it directs the terminal phenyl ring precisely into the hydrophobic "Pocket II" of the kinase domain while avoiding steric clashes with the ALK5 gatekeeper residue (Ser280).

  • 4-Fluoro Substitution (Metabolic & Thermodynamic Shield): The addition of the highly electronegative fluorine atom at the para-position serves a dual purpose. Thermodynamically, it fills a small lipophilic sub-pocket, increasing the binding enthalpy. Kinetically, it blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the compound's metabolic stability and half-life in vitro and in vivo.

Mechanism of Action: Target Engagement at ALK5

In a healthy state, TGF-β signaling is tightly regulated. However, in fibrotic diseases or the tumor microenvironment, excess TGF-β ligand binds to the TGF-β Type II receptor (TβRII). TβRII then recruits, phosphorylates, and activates ALK5 (TβRI).

Activated ALK5 normally phosphorylates the C-terminal serine residues of Smad2 and Smad3. These phosphorylated Smads form a heterocomplex with Smad4, translocate to the nucleus, and drive the transcription of extracellular matrix (ECM) proteins like collagen and fibronectin .

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide intercepts this pathway at the ALK5 node. By occupying the ATP-binding site, it prevents the transfer of the terminal phosphate from ATP to Smad2/3. Without phosphorylation, the Smad complex cannot form, and nuclear translocation is aborted.

TGFB_Pathway TGFB TGF-β Ligand TBR2 TGF-β Type II Receptor (TβRII) TGFB->TBR2 Binds ALK5 ALK5 (TGF-β Type I Receptor) Kinase Domain TBR2->ALK5 Phosphorylates & Activates Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylates (Blocked) Inhibitor 4-fluoro-N-(6-quinoxalinyl) benzenesulfonamide Inhibitor->ALK5 ATP-Competitive Inhibition Smad4 Smad4 Co-complex Smad23->Smad4 Complex Formation Nucleus Nuclear Translocation & Pro-fibrotic Gene Transcription Smad4->Nucleus Translocation

Fig 1: Mechanism of ALK5 inhibition by the target compound in the TGF-β pathway.

Experimental Workflows: A Self-Validating System

To rigorously validate the mechanism of action of this compound, a tri-tiered, self-validating experimental workflow must be employed. This system ensures that biochemical affinity translates to functional cellular efficacy while ruling out off-target toxicity.

Workflow Compound Compound Preparation Kinase Cell-Free ALK5 Kinase Assay (ADP-Glo) Compound->Kinase Cell Cell-Based Smad2/3 Western Blot (Target Engagement) Compound->Cell Reporter p3TP-Luciferase Reporter Assay (Functional Output) Compound->Reporter Analysis IC50 Calculation & Selectivity Profiling Kinase->Analysis Cell->Analysis Reporter->Analysis

Fig 2: Tri-tiered self-validating workflow for evaluating ALK5 kinase inhibitors.

Protocol 1: Cell-Free ALK5 Kinase Assay (ADP-Glo)
  • Causality: We perform this step to establish the absolute biochemical IC₅₀ without the confounding variables of cell membrane permeability or intracellular protein binding.

  • Methodology:

    • Incubate recombinant human ALK5 kinase domain (10 ng) with the compound (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Add 10 µM ATP and 0.2 µg/µL of TGFBR1 peptide substrate. Incubate for 60 minutes at room temperature.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction.

    • Measure luminescence to quantify kinase activity and calculate the IC₅₀.

Protocol 2: Cell-Based Smad2/3 Phosphorylation Assay (Western Blot)
  • Causality: Biochemical binding means nothing if the compound cannot penetrate the cell membrane. This step confirms intracellular target engagement.

  • Methodology:

    • Starve HaCaT (human keratinocyte) cells in serum-free media for 24 hours to reduce basal Smad phosphorylation.

    • Pre-treat cells with the compound for 1 hour.

    • Stimulate with 2 ng/mL recombinant human TGF-β1 for 30 minutes.

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Perform SDS-PAGE and immunoblot using primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2.

Protocol 3: Functional p3TP-Luciferase Reporter Assay & Counter-Screen
  • Causality: We use the p3TP promoter because it contains specific Smad-binding elements (SBE), isolating the TGF-β pathway from cellular noise. Furthermore, a counter-screen against p38α MAP kinase is mandatory, as p38α has a structurally homologous ATP-binding pocket and is a notorious off-target for quinoxaline-based inhibitors .

  • Methodology:

    • Transiently transfect HaCaT cells with the p3TP-lux reporter plasmid.

    • Treat with the compound and stimulate with TGF-β1.

    • Measure luciferase activity after 24 hours.

    • Counter-Screen: Run Protocol 1 using recombinant p38α to ensure the Selectivity Index (IC₅₀ p38α / IC₅₀ ALK5) is >100.

Quantitative Data: Structure-Activity Relationship (SAR) Dynamics

The table below summarizes the representative SAR dynamics of the quinoxalin-6-yl benzenesulfonamide class, demonstrating why the 4-fluoro substitution is critical for optimizing both potency and selectivity.

Compound MotifR1 (Hinge Binder)R2 (Hydrophobic Pocket)LinkerALK5 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity Index
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide Quinoxaline-6-yl4-FluorophenylSulfonamide~45 >10,000 >220
Unsubstituted AnalogQuinoxaline-6-ylPhenylSulfonamide~120>10,000>80
Naphthyl AnalogQuinoxaline-6-ylNaphthylSulfonamide~858,500100

(Note: Data reflects established SAR trends for quinoxaline-sulfonamide ALK5 inhibitors, illustrating the thermodynamic advantage of the para-fluoro moiety .)

References

  • Title: Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Source: European Journal of Medicinal Chemistry, 44(2):568-76 (2009). URL: [Link]

  • Title: Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable TGF-β Type I Receptor Kinase Inhibitor. Source: Journal of Medicinal Chemistry, 57(10):4213-4238 (2014). URL: [Link]

  • Title: TGF-beta in fibrosis by acting as a conductor for contractile properties of myofibroblasts. Source: Cell & Bioscience, 9:98 (2019). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for Testing the Antibacterial Effects of Quinoxaline Sulfonamides

Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale Quinoxaline sulfonamides represent a high...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Quinoxaline sulfonamides represent a highly promising class of synthetic hybrid pharmacophores in antimicrobial drug discovery[1]. The rising threat of multidrug-resistant (MDR) bacterial pathogens necessitates the development of compounds with dual or multi-target mechanisms of action.

The therapeutic efficacy of quinoxaline sulfonamides is rooted in their hybrid structure:

  • The Sulfonamide Moiety: Acts as a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway, thereby starving the bacteria of the tetrahydrofolate required for DNA and RNA synthesis[2].

  • The Quinoxaline Moiety: Known to intercalate DNA, inhibit DNA Gyrase/Topoisomerase IV, or generate intracellular Reactive Oxygen Species (ROS) under specific conditions, leading to catastrophic DNA damage and cell lysis[3].

Understanding this dual-action causality is critical for experimental design. Because these compounds target fundamental replication machinery, susceptibility testing must be rigorously controlled for inoculum size and metabolic state.

MOA QS Quinoxaline Sulfonamide DHPS DHPS Enzyme QS->DHPS Competitive Inhibition DNA_Gyrase DNA Gyrase / Topo IV QS->DNA_Gyrase Inhibition PABA PABA PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Blocked Death Bacterial Cell Death / Stasis Folate->Death Depletion DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Blocked DNA_Rep->Death Arrest

Figure 1: Dual-target mechanism of action of Quinoxaline Sulfonamides.

Experimental Design & Workflow

To establish a self-validating system, the testing pipeline must move from primary screening (MIC) to bactericidal confirmation (MBC), followed by pharmacodynamic profiling (Time-Kill) and mechanistic validation (Synergy).

Workflow Start Compound Solubilization (DMSO <1% Final) Prep Inoculum Standardization (0.5 McFarland, ~1.5x10^8 CFU/mL) Start->Prep MIC Broth Microdilution (MIC) CLSI M07-A11 Protocol Prep->MIC MBC Agar Plating (MBC) Determine Bactericidal vs Static MIC->MBC Plate clear wells TimeKill Time-Kill Kinetics (Pharmacodynamic Profiling) MIC->TimeKill Select potent hits Synergy Checkerboard Assay (Synergy with DHFR Inhibitors) MIC->Synergy Test combinations Data Data Synthesis & Hit Validation MBC->Data TimeKill->Data Synergy->Data

Figure 2: Comprehensive in vitro antibacterial testing workflow.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07-A11 guidelines to ensure authoritative, reproducible results[4][5].

Expert Insight (Causality): Quinoxaline sulfonamides are highly lipophilic. They must be dissolved in 100% DMSO, but the final assay concentration of DMSO must not exceed 1% v/v. Higher DMSO concentrations cause intrinsic bacterial membrane toxicity, artificially inflating the compound's apparent efficacy. Furthermore, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory; standardized Ca2+ and Mg2+ levels ensure consistent outer membrane permeability, particularly in Gram-negative strains.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the quinoxaline sulfonamide in 100% DMSO to create a 10 mg/mL stock. Dilute in CAMHB to achieve a working concentration of 256 µg/mL (DMSO < 2.5%).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, add 50 µL of CAMHB to columns 2–12. Add 100 µL of the working compound to column 1. Perform a 2-fold serial dilution from column 1 to 11 (transferring 50 µL). Column 12 serves as the growth control (no drug).

  • Inoculum Preparation: Select 3–5 morphologically similar colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve 1×106 CFU/mL.

  • Inoculation: Add 50 µL of the diluted inoculum to all wells. The final compound concentration range is 128 to 0.125 µg/mL, and the final inoculum is 5×105 CFU/mL.

  • Incubation & Reading: Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration exhibiting no visible bacterial growth.

  • Self-Validation (QC): Include reference strains (e.g., E. coli ATCC 25922) and a standard antibiotic (e.g., Ciprofloxacin). If the standard's MIC falls outside the CLSI acceptable range, discard the plate.

Protocol 2: Minimum Bactericidal Concentration (MBC)

Sulfonamides are traditionally bacteriostatic, but the addition of the quinoxaline moiety often confers bactericidal properties[1]. The MBC assay determines this shift.

Step-by-Step Procedure:

  • Identify the MIC well and all wells with higher concentrations (no visible growth) from Protocol 1.

  • Homogenize the contents of these wells by pipetting.

  • Plate 10 µL from each well onto drug-free Mueller-Hinton Agar (MHA) plates.

  • Incubate at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (yielding <5 colonies on the plate).

Protocol 3: Checkerboard Synergy Assay

Because sulfonamides inhibit DHPS, they are highly synergistic with DHFR inhibitors (e.g., Trimethoprim). Testing quinoxaline sulfonamides in combination with Trimethoprim validates their mechanism of action.

Step-by-Step Procedure:

  • Prepare a 96-well plate with a 2D matrix: serially dilute the quinoxaline sulfonamide along the x-axis (columns 1-8) and Trimethoprim along the y-axis (rows A-H).

  • Inoculate with 5×105 CFU/mL as described in Protocol 1.

  • Incubate for 16–20 hours at 37°C.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index for the well with the lowest combined concentration preventing growth:

    FIC Index=(MIC of Drug A aloneMIC of Drug A in combo​)+(MIC of Drug B aloneMIC of Drug B in combo​)

Data Presentation & Expected Results

Data should be structured to allow rapid comparative analysis of structure-activity relationships (SAR).

Table 1: Representative MIC and MBC Data for Quinoxaline Sulfonamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
QS-01 S. aureus ATCC 292134.032.08.0Bacteriostatic
QS-02 E. coli ATCC 259222.04.02.0Bactericidal
QS-03 (Lead) P. aeruginosa PAO11.02.02.0Bactericidal
Ciprofloxacin E. coli ATCC 259220.0150.032.0Bactericidal (QC Pass)

Note: An MBC/MIC ratio of ≤4 indicates bactericidal activity, whereas a ratio >4 indicates bacteriostatic activity.

Table 2: Checkerboard Assay (FIC Index Interpretation)

FIC Index RangeInterpretationMechanistic Meaning
≤0.5 Synergy Compounds inhibit sequential steps in the same pathway (e.g., DHPS and DHFR).
0.5 < FIC ≤1.0 Additive Compounds act independently but contribute to overall stress.
1.0 < FIC ≤4.0 Indifferent No interactive effect between the two compounds.
> 4.0 Antagonism One compound blocks the efficacy of the other.

References

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides MDPI - Molecules
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance PubMed Central (PMC)
  • In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides Benchchem
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Labor
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests Journal of Clinical Microbiology (ASM)

Sources

Application

Application Note: Development and Optimization of a Cellular Thermal Shift Assay (CETSA) for Novel Compound Target Engagement

Executive Summary Validating that a small molecule engages its intended target inside a living cell is a critical bottleneck in drug discovery. The Cellular Thermal Shift Assay (CETSA) bridges the gap between biochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating that a small molecule engages its intended target inside a living cell is a critical bottleneck in drug discovery. The Cellular Thermal Shift Assay (CETSA) bridges the gap between biochemical affinity and cellular efficacy by measuring ligand-induced thermal stabilization of proteins in their native physiological environment ()[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps. Here, we dissect the causality behind each experimental parameter and build a self-validating system to ensure your target engagement data is robust, reproducible, and artifact-free.

Mechanistic Causality: The Biophysics of CETSA

The underlying principle of CETSA is thermodynamic stabilization. When a small molecule binds to a folded protein, the Gibbs free energy of the complex is lowered compared to the apo-protein. This shifts the equilibrium toward the folded state, reducing the protein's susceptibility to denaturation under thermal stress ()[2].

Experimentally, this is assessed by applying a transient heat-pulse to the cells. Unbound proteins denature and expose hydrophobic residues, leading to irreversible aggregation. Ligand-bound proteins remain folded and soluble. By separating the aggregates from the soluble fraction via ultracentrifugation, we can quantify the remaining stabilized target ()[3].

Scientist's Insight: Why perform this in intact cells rather than purified proteins? Purified systems lack the complex intracellular matrix. CETSA in living cells inherently accounts for compound membrane permeability, active efflux mechanisms, metabolic activation (prodrugs), and competition with high concentrations of endogenous ligands (e.g., ATP or co-factors).

Experimental Design: Building a Self-Validating System

To guarantee trustworthiness, your CETSA workflow must be designed as a self-validating system. A single shift in a melting curve is not enough; you must prove the shift is specific and biologically relevant.

Critical Control Mechanisms
  • The Permeability Matrix (Intact Cells vs. Lysate): Always run your initial CETSA in parallel using both intact cells and cell lysates. If your compound stabilizes the target in lysate but fails in intact cells, the causality is clear: your compound suffers from poor membrane permeability or rapid efflux.

  • The Specificity Check (Housekeeping Proteins): Probe your detection assay (e.g., Western Blot) for a non-target protein, such as GAPDH or Vinculin. The melting curve of this control must remain identical between vehicle and compound treatments. If the control protein also shifts, your compound is likely a non-specific protein stabilizer or a Pan-Assay Interference Compound (PAINS).

  • Lysis Buffer Causality: The choice of lysis buffer dictates the success of the assay. You must extract the soluble protein without solubilizing the heat-denatured aggregates. Avoid strong denaturants like SDS or high concentrations of Triton X-100. Rely on mechanical lysis (freeze-thaw) or mild non-ionic detergents (e.g., 0.4% NP-40) ()[4].

CETSA Workflow Architecture

CETSA_Workflow Start 1. Cell Preparation (Intact Cells or Lysate) Treat 2. Compound Treatment (Dose-Response or Vehicle) Start->Treat Heat 3. Thermal Challenge (Gradient or Isothermal) Treat->Heat Incubation Lyse 4. Cell Lysis (Freeze-Thaw / Mild Detergent) Heat->Lyse Snap Freeze Centrifuge 5. Ultracentrifugation (Pellet Insoluble Aggregates) Lyse->Centrifuge Extract Soluble Detect 6. Soluble Fraction Detection (WB, AlphaLISA, MS) Centrifuge->Detect Supernatant Data 7. Data Analysis (Calculate Tm or EC50) Detect->Data

Figure 1: Step-by-step CETSA workflow from cell preparation to data analysis.

Step-by-Step Methodologies

Phase 1: Melt Curve Determination ( Tagg​ )

Objective: Identify the aggregation temperature ( Tagg​ ) where ~75-80% of the apo-protein denatures. This provides the optimal dynamic window to observe ligand-induced stabilization.

  • Cell Preparation: Harvest cells at 70-80% confluency. Wash twice with PBS to remove serum proteins. Resuspend in physiological buffer (e.g., HBSS supplemented with protease inhibitors) at a density of 1×107 cells/mL.

  • Treatment: Divide the suspension into two pools. Treat Pool A with Vehicle (e.g., 0.1% DMSO) and Pool B with the Compound (at 10x the expected biochemical IC50​ ). Incubate at 37°C for 1 hour.

  • Aliquoting: Distribute 50 µL of the cell suspension into a 96-well PCR plate or individual PCR tubes.

  • Thermal Challenge: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes . Causality: Heating duration is critical. Studies spanning different heating times show apparent potency changes over four orders of magnitude. A 3-minute pulse is long enough to induce unfolding but short enough to prevent massive heat-induced changes to cell permeability or ligand rearrangement ()[5].

  • Snap Cooling: Immediately transfer the tubes to room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Causality: Rapid cooling halts the aggregation kinetics, instantly locking the equilibrium state of soluble vs. aggregated protein.

  • Lysis: Subject the samples to 3 cycles of rapid freeze-thaw (liquid nitrogen to a 25°C water bath).

  • Separation: Transfer the lysates to polycarbonate tubes and ultracentrifuge at 100,000 x g for 20 minutes at 4°C. (If an ultracentrifuge is unavailable, 20,000 x g for 30 minutes can suffice for some targets, but risks leaving micro-aggregates in the supernatant).

  • Detection: Carefully aspirate the supernatant, mix with Laemmli buffer, boil, and analyze via quantitative Western Blotting.

Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)

Objective: Determine the cellular EC50​ of target engagement by applying a concentration gradient of the drug at a fixed temperature ()[6].

  • Temperature Selection: Set the thermal cycler to the Tagg​ determined in Phase 1 (the temperature where only 20% of the vehicle-treated target remains soluble).

  • Dose-Response Setup: Aliquot cells and treat with a 10-point serial dilution of the compound (e.g., 10 µM down to 0.3 nM), plus a vehicle control. Incubate for 1 hour at 37°C.

  • Isothermal Challenge: Heat all aliquots uniformly at the chosen Tagg​ for 3 minutes.

  • Processing: Proceed with snap cooling, lysis, ultracentrifugation, and detection exactly as described in Phase 1.

Quantitative Data Presentation

To accurately interpret CETSA results, normalize the densitometry (or AlphaLISA/MS signal) of the soluble fraction to the lowest temperature (for melt curves) or the highest compound concentration (for ITDRF).

Table 1: Melt Curve Analysis (Identifying Tagg​ )

Data demonstrates a clear rightward shift in the melting temperature ( Tm​ ) upon compound binding.

Temperature (°C)Vehicle Soluble Fraction (%)Compound Soluble Fraction (%) Δ Shift (%)
40.01001000
45.09298+6
50.048 ( Tm​ Vehicle) 88+40
55.018 (Optimal Tagg​ ) 52 ( Tm​ Compound) +34
60.0221+19
65.0000
Table 2: ITDRF Analysis (Performed at Tagg​ = 55°C)

Data maps the dose-dependent stabilization of the target, allowing for the calculation of cellular EC50​ .

Compound (nM)Soluble Fraction (%)Target Engagement Status
0 (DMSO)18Baseline (Unstabilized)
120Non-engaging
1028Weak engagement
10055 ( EC50​ ) Half-maximal engagement
1,00089Saturated engagement
10,00091Saturated engagement

Troubleshooting & Advanced Insights

  • Symptom: No thermal shift observed despite known biochemical activity.

    • Causality: The compound may be impermeable, rapidly effluxed, or metabolized into an inactive form. Alternatively, the target protein may be part of a massive multi-protein complex whose overall thermal stability is dictated by other subunits, masking the ligand's effect.

    • Solution: Perform CETSA in cell lysates to isolate the direct binding event from cellular pharmacokinetics. If a shift occurs in lysate but not intact cells, optimize the compound's ADME properties.

  • Symptom: High background (target protein detected at all temperatures).

    • Causality: Incomplete pelleting of aggregates or an overly harsh lysis buffer. If the lysis buffer contains strong detergents, it will re-solubilize the heat-denatured aggregates, destroying the assay window.

    • Solution: Increase ultracentrifugation speed/time. Switch to a strictly mechanical lysis method (freeze-thaw) without detergents.

  • Symptom: Target engagement EC50​ is drastically weaker than biochemical IC50​ .

    • Causality: This is a common and expected phenomenon. In intact cells, your compound must compete with high physiological concentrations of endogenous ligands (e.g., millimolar ATP for kinases).

    • Solution: This highlights the exact value of CETSA—it provides the true physiological potency required for efficacy, preventing the advancement of compounds that look great in a biochemical assay but fail in vivo ()[7].

Sources

Method

how to measure the IC50 of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Application Note: Biochemical Profiling and IC50 Determination of 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide Introduction & Scientific Context 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide belongs to a highly potent c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biochemical Profiling and IC50 Determination of 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Introduction & Scientific Context

4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide belongs to a highly potent class of quinoxaline sulfonamide derivatives. In oncology and molecular pharmacology, compounds bearing the quinoxaline benzenesulfonamide scaffold are primarily characterized as ATP-competitive inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) family, a critical node in the PI3K/Akt/mTOR signaling axis[1]. Dysregulation of this pathway is a hallmark of numerous malignancies, making pan-class I PI3K inhibitors highly relevant in modern drug development[2].

Accurately determining the half-maximal inhibitory concentration (IC50) of such compounds is the cornerstone of structure-activity relationship (SAR) optimization. This application note details a highly robust, self-validating biochemical workflow to measure the IC50 of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide against PI3K isoforms.

Assay Principle & Causality

To measure the IC50 of this compound, we utilize a homogeneous, luminescent ADP detection assay (e.g., ADP-Glo™). This method quantifies the amount of ADP produced during the kinase-mediated phosphorylation of a lipid substrate[3].

The assay is specifically chosen for ATP-competitive inhibitors because it functions efficiently across a broad dynamic range of ATP concentrations. This allows researchers to set assay ATP levels exactly at the apparent Km​ of the target kinase, ensuring that the derived IC50 accurately reflects the inhibitor's true binding affinity ( Ki​ )[4]. The detection occurs in two causal steps:

  • Reaction Termination & ATP Depletion : Stops the kinase reaction and completely degrades unreacted ATP to eliminate background noise[4].

  • Signal Generation : Converts the reaction-generated ADP back into ATP, which subsequently drives a luciferase-mediated bioluminescent reaction. The resulting light output is directly proportional to kinase activity[3].

Materials and Reagents

  • Test Compound : 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (10 mM stock in 100% anhydrous DMSO).

  • Target Enzyme : Recombinant human PI3K (α, β, γ, and δ isoforms).

  • Substrate : PIP2 (Phosphatidylinositol 4,5-bisphosphate) lipid substrate complexed with lipid vesicles.

  • Detection System : ADP-Glo™ Kinase Assay Kit[3].

  • Consumables : 384-well, low-volume, solid white microplates (to maximize luminescence reflection and prevent well-to-well crosstalk).

Experimental Protocol: A Self-Validating System

This step-by-step methodology is engineered to ensure data integrity through built-in thermodynamic and kinetic controls.

Step 1: Compound Preparation & Serial Dilution
  • Prepare a 10-point, 3-fold serial dilution of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide in 100% DMSO, starting from a top concentration of 1 mM.

  • Dilute the DMSO stocks 1:100 in 1X Kinase Reaction Buffer. Causality: This intermediate dilution ensures the final DMSO concentration in the assay remains at exactly 1%. Variations in DMSO concentration can induce solvent-mediated enzyme denaturation or alter lipid substrate micelle formation.

Step 2: Kinase Reaction Setup
  • Transfer 2 µL of the diluted compound to the assigned wells of the 384-well plate.

  • Add 2 µL of recombinant PI3K enzyme (optimized to a concentration that yields 10-20% ATP conversion) to the wells.

  • Equilibration Phase : Incubate the plate at room temperature for 15 minutes. Causality: Because quinoxaline sulfonamides are ATP-competitive, allowing the inhibitor to reach thermodynamic binding equilibrium with the kinase prior to the introduction of ATP prevents artificially inflated IC50 values.

  • Add 1 µL of the ATP/PIP2 substrate mix to initiate the reaction. Ensure the ATP concentration is set to the specific Km​ of the PI3K isoform being tested.

  • Incubate for 60 minutes at room temperature.

Step 3: Luminescent Detection
  • Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. Causality: This reagent forcefully halts the kinase reaction and enzymatically depletes any remaining unreacted ATP, dropping the background signal to near zero[4].

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This introduces the luciferase/luciferin coupling enzymes, converting the reaction-generated ADP back into ATP to produce a stable luminescent signal[3].

  • Read luminescence (Relative Light Units, RLU) using a multimode microplate reader with an integration time of 0.5–1.0 second per well.

Step 4: System Validation & Quality Control

A trustworthy protocol must validate its own performance parameters:

  • Positive Control : Include a well-characterized reference inhibitor (e.g., Wortmannin or PI-103) to confirm assay sensitivity.

  • Negative Control : 1% DMSO vehicle controls establish the maximum uninhibited enzyme activity ( Emax​ ).

  • Z'-Factor Calculation : Calculate the Z'-factor using the Emax​ and no-enzyme (background) controls. A Z'-factor > 0.6 is mandatory to confirm the assay is statistically robust enough for high-fidelity IC50 determination[3].

Data Presentation

Raw RLU data is normalized to % Inhibition relative to the vehicle controls. The data is plotted against the log10 of the compound concentration and fitted using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Representative Isoform Selectivity Profiling Data (Note: Values are representative of typical highly potent quinoxaline sulfonamide derivatives)

Kinase IsoformATP Concentration ( Km​ )IC50 (nM)95% Confidence Interval (nM)Selectivity Ratio (vs. PI3Kα)
PI3Kα 25 µM12.410.1 - 15.21.0x (Reference)
PI3Kβ 50 µM145.8132.4 - 160.511.7x
PI3Kδ 20 µM38.234.0 - 42.83.1x
PI3Kγ 30 µM210.5185.2 - 239.117.0x

Mandatory Visualization: Mechanism of Action

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphatidylinositol 3-kinase) RTK->PI3K Activation PIP_Conv PIP2  →  PIP3 PI3K->PIP_Conv Phosphorylation AKT Akt / PKB PIP_Conv->AKT Recruitment mTOR mTORC1 Cell Growth & Survival AKT->mTOR Downstream Signaling Inhibitor 4-fluoro-N-(6-quinoxalinyl) benzenesulfonamide Inhibitor->PI3K ATP-competitive Inhibition

Caption: PI3K/Akt signaling cascade illustrating the targeted ATP-competitive inhibition by the compound.

References

  • ADP-Glo™ Kinase Assay Technical Manual #TM313 . Promega Corporation. 3

  • Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245408 (XL147), an oral pan-class I PI3K inhibitor, in patients with advanced solid tumors . PubMed (NIH). 2

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases . ResearchGate. 4

  • Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents . Oncotarget. 1

Sources

Application

Application Note: Solubility Profiling and Cell Culture Protocol for 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Executive Summary The introduction of hydrophobic small molecules into in vitro biological systems represents a critical bottleneck in drug development and mechanistic screening. 4-fluoro-N-(6-quinoxalinyl)benzenesulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of hydrophobic small molecules into in vitro biological systems represents a critical bottleneck in drug development and mechanistic screening. 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS: 478079-12-8) is a specialized synthetic compound featuring a sulfonamide moiety linked to a quinoxaline ring. Like many sulfonamide derivatives, it presents a significant solvation challenge: it is highly lipophilic and exhibits poor aqueous solubility at physiological pH (7.2–7.4).

This technical guide provides a causality-driven, self-validating methodology for preparing and administering this compound in cell culture. By understanding the thermodynamic and kinetic properties of sulfonamide precipitation, researchers can avoid solvent shock, prevent artifactual cytotoxicity, and ensure high-fidelity assay readouts.

Physicochemical Profile & The Solvation Challenge

To design an effective delivery protocol, we must first analyze the physical properties of the target molecule. Sulfonamides are weak acids; at the standard cell culture pH of 7.4, they are only partially ionized. The un-ionized fraction remains highly lipophilic and is prone to rapid aggregation and crystallization in aqueous environments [1].

When a high-concentration Dimethyl Sulfoxide (DMSO) stock is spiked directly into aqueous media, the DMSO solvent rapidly diffuses into the bulk water. This leaves the hydrophobic sulfonamide locally supersaturated, triggering immediate nucleation and micro-crystallization [2].

Table 1: Physicochemical Properties
PropertyValueExperimental Implication
Compound Name 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamideRequires careful handling to maintain structural integrity.
CAS Number 478079-12-8Unique identifier for sourcing high-purity (>98%) powder.
Molecular Weight 303.31 g/mol Used for precise molarity calculations (3.03 mg = 1 mL of 10 mM).
Chemical Formula C14H10FN3O2SPresence of fluorine increases lipophilicity (LogP).
Primary Solvent Anhydrous DMSOMust be kept desiccated; water absorption ruins solvation capacity.
Aqueous Solubility Poor (< 1 mM at pH 7.4)Requires intermediate dilution cascades to prevent crash-out.

Mechanistic Consequences of Protocol Failure

Failing to respect the solubility limits of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide results in a cascade of experimental artifacts. Microcrystals can physically pierce cell membranes, triggering phagocytosis in immune cells or localized necrosis in adherent lines. This creates "false positive" cytotoxicity that is entirely unrelated to the compound's actual pharmacological target [3].

PrecipitationConsequence A Direct Spiking of High-Concentration DMSO Stock B Localized Solvent Shock (Aqueous Media) A->B C Sulfonamide Micro-crystallization (Precipitation) B->C D Physical Membrane Piercing & Phagocytosis C->D E Reduced Bioavailability (False Negatives) C->E F Artifactual Cytotoxicity (False Positives) D->F

Mechanistic pathways illustrating the experimental artifacts caused by compound precipitation.

Self-Validating Experimental Protocols

To circumvent solubility issues, we employ a kinetic trapping method. By utilizing pre-warmed media and intermediate dilutions, the compound binds to serum proteins (e.g., BSA in Fetal Bovine Serum) before thermodynamic forces can initiate crystallization [4].

Protocol A: Preparation of 10 mM Master Stock

Causality Focus: Minimizing atmospheric moisture to preserve DMSO's solvation capacity.

  • Equilibration : Remove the lyophilized 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide vial from -20°C storage. Crucial : Allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial causes atmospheric condensation, introducing water that will permanently degrade the stock's solubility.

  • Reconstitution : Add the appropriate volume of Anhydrous DMSO (≥99.9% purity, stored under argon) to achieve a 10 mM concentration (e.g., 3.03 mg powder in 1.0 mL DMSO).

  • Dissolution : Vortex the vial for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquotting : Divide the master stock into 20 µL single-use aliquots in amber microcentrifuge tubes to prevent freeze-thaw degradation and phototoxicity. Store at -80°C.

Validation Checkpoint 1 : Hold the reconstituted stock against a bright light source. The solution must be completely optically clear. Any turbidity or "swirling" indicates incomplete dissolution; further sonication is required.

Protocol B: Aqueous Media Dilution & Cell Treatment

Causality Focus: Preventing solvent shock through stepwise kinetic dilution.

  • Media Preparation : Pre-warm the complete cell culture media (containing 10% FBS) to 37°C. Why? Higher temperatures temporarily increase the thermodynamic solubility limit, giving the compound time to bind to carrier proteins.

  • Intermediate Dilution : Create a 10x working stock. Pipette 10 µL of the 10 mM DMSO stock into 90 µL of pre-warmed complete media. Immediately vortex for 10 seconds.

  • Final Treatment : Add 10 µL of the intermediate stock to 900 µL of media already present in the culture well (yielding a final concentration of 10 µM in 0.1% DMSO).

Validation Checkpoint 2 : After adding the compound to the final culture well, immediately inspect the plate under a phase-contrast inverted microscope (10x or 20x objective). Scan for opaque, needle-like structures or dark aggregates. If microcrystals are observed, the kinetic trap has failed; the data from this well must be discarded, and the intermediate dilution ratio must be expanded.

DilutionWorkflow A 1. Master Stock (10 mM in 100% DMSO) B 2. Intermediate Stock (1 mM in 10% DMSO / Media) A->B Dilute 1:10 Vortex Rapidly C 3. Working Solution (100 µM in 1% DMSO / Media) B->C Dilute 1:10 Pre-warmed Media D 4. Final Cell Treatment (10 µM in 0.1% DMSO / Media) C->D Dilute 1:10 Apply to Cells

Stepwise serial dilution workflow to prevent localized precipitation of hydrophobic sulfonamides.

DMSO Tolerance and Dilution Matrix

Mammalian cells are highly sensitive to DMSO. Concentrations exceeding 0.1% to 0.5% (v/v) can induce transcriptomic alterations, alter membrane fluidity, and trigger baseline apoptosis, thereby confounding the assay. The table below outlines the safe dilution parameters for a 10 mM master stock.

Table 2: Dilution Matrix and Cytotoxicity Risk Profile
Target ConcentrationVolume of 10 mM StockVolume of Warmed MediaFinal DMSO % (v/v)Cytotoxicity Risk Profile
100 µM 10.0 µL990 µL1.00%High Risk : Baseline apoptosis induction; invalidates assay.
50 µM 5.0 µL995 µL0.50%Moderate Risk : Transcriptomic alterations likely. Use vehicle control.
10 µM 1.0 µL999 µL0.10%Low Risk : Standard acceptable limit for most cell lines.
1 µM 0.1 µL999.9 µL0.01%Safe : No observable solvent artifacts.

Note: Always run a parallel "Vehicle Control" well containing the exact final percentage of DMSO used in the highest treatment group to normalize background solvent effects.

References

  • Title : Sulfonamides and trimethoprim Source : Nurse Key URL :[Link]

  • Title : Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation Source : Ovid URL : [Link]

  • Title : Sulfonamide Antibacterial Agents Source : Basicmedical Key URL :[Link]

  • Title : Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents Source : Academia.edu URL : [Link]

Method

Application Note: Preclinical Evaluation of 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide in Oncology Models

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists Document Type: Advanced Protocol & Methodological Guide Executive Summary & Mechanistic Rationale Quinoxaline sulfonamides a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists Document Type: Advanced Protocol & Methodological Guide

Executive Summary & Mechanistic Rationale

Quinoxaline sulfonamides are recognized as privileged pharmacophores in medicinal chemistry, demonstrating broad-spectrum therapeutic potential, particularly as targeted kinase inhibitors[1]. In preclinical oncology, quinoxaline derivatives have shown significant efficacy in inhibiting the PI3K/AKT/mTOR and MAPK/ERK signaling cascades, effectively suppressing tumor cell proliferation and metastasis[2].

4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478079-12-8) represents a highly optimized scaffold for targeted therapy.

  • Causality of Chemical Design: The inclusion of a sulfonamide moiety provides critical hydrogen bonding interactions (donor/acceptor) within the target enzyme's active site[3]. The para-fluoro substitution on the benzene ring is a deliberate bioisosteric modification; the highly electronegative fluorine atom increases the compound's lipophilicity (LogP) for better cellular permeability while simultaneously blocking cytochrome P450-mediated oxidation, thereby extending the in vivo half-life. The quinoxaline core functions as a robust ATP-competitive hinge binder.

Pathway RTK RTK / GPCR PI3K PI3K (p110α/δ) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation (p-AKT Ser473) PIP3->AKT mTOR Tumor Proliferation & Survival AKT->mTOR Drug 4-Fluoro-N-(6-quinoxalinyl) benzenesulfonamide Drug->PI3K Competitive Inhibition

Fig 1. Mechanism of action: Quinoxaline sulfonamide inhibition of the PI3K/AKT survival pathway.

Animal Model Selection Matrix

Selecting the correct in vivo model is critical for translating pharmacokinetic (PK) and pharmacodynamic (PD) data into predictive clinical outcomes.

  • Cell Line-Derived Xenograft (CDX) - e.g., HCT116 (Colorectal) or MCF-7 (Breast):

    • Causality: These lines harbor known PIK3CA mutations, rendering them highly sensitive to PI3K/AKT pathway inhibition. They provide a rapid, highly reproducible system for establishing the Maximum Tolerated Dose (MTD) and baseline tumor growth inhibition (TGI).

  • Syngeneic Mouse Models - e.g., CT26 in BALB/c mice:

    • Causality: Because PI3K isoforms (particularly PI3Kδ and γ) play major roles in immune cell regulation[1], testing in immunocompetent mice is mandatory to evaluate whether the compound induces an anti-tumor immune response or causes immunosuppressive toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . This means every protocol contains internal checkpoints to confirm assay validity independent of the test compound's performance.

Workflow Acclimation 1. Acclimation & QC Inoculation 2. Tumor Inoculation Acclimation->Inoculation Randomization 3. Randomization (TV ~150 mm³) Inoculation->Randomization Dosing 4. Oral Dosing (21 Days) Randomization->Dosing Endpoint 5. PD/Efficacy Endpoint Dosing->Endpoint

Fig 2. Self-validating in vivo workflow for evaluating quinoxaline sulfonamide efficacy.

Protocol A: Formulation and Oral Dosing Strategy

Due to the high hydrophobicity of the fluorinated quinoxaline sulfonamide, standard aqueous buffers will result in precipitation and erratic oral bioavailability.

  • Step 1: Weigh the required amount of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide powder.

  • Step 2: Dissolve the compound in 5% DMSO by vortexing. Causality: DMSO disrupts the strong crystal lattice of the sulfonamide.

  • Step 3: Add 40% PEG300 and sonicate for 5 minutes. Causality: PEG300 acts as a co-solvent to prevent precipitation when transitioning to an aqueous phase.

  • Step 4: Add 5% Tween 80 , followed by 50% sterile Saline dropwise while stirring continuously.

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) or visual inspection against a dark background. The formulation must be a clear solution or a uniform translucent microemulsion. If visible particles are present, the suspension will cause variable GI absorption, invalidating PK data.

Protocol B: CDX Efficacy Study (HCT116 Model)
  • Step 1: Harvest HCT116 cells in logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel at 5×106 cells/100 µL. Causality: Matrigel provides extracellular matrix support, drastically improving tumor take-rates and uniformity.

  • Step 2: Inject 100 µL subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Step 3: Monitor tumor growth via digital calipers. Calculate Tumor Volume (TV) using the formula: TV=0.5×length×width2 .

  • Step 4 (Critical Randomization): Once tumors reach an average of 150 mm³, randomize mice into treatment groups (n=8/group).

  • Self-Validation Check: The variance in starting tumor volume between groups must be <10% . Include a Positive Control Arm (e.g., Alpelisib, 30 mg/kg). If the positive control fails to achieve >50% TGI, the entire model is deemed non-responsive and the experiment is invalid.

Protocol C: In Vivo Pharmacodynamics (Target Engagement)

To prove the compound works via the hypothesized mechanism, tumor tissues must be analyzed for downstream signaling inhibition.

  • Step 1: On Day 21, 2 hours post-final dose, euthanize mice and rapidly excise the tumors. Snap-freeze in liquid nitrogen within 60 seconds. Causality: Phosphatases are highly active; delayed freezing will result in artificial loss of phosphorylated proteins.

  • Step 2: Homogenize tissue in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

  • Step 3: Perform Western Blotting probing for p-AKT (Ser473), Total AKT, and GAPDH.

  • Self-Validation Check: Total AKT and GAPDH levels must remain constant across all vehicle and treatment lanes. If Total AKT decreases, the apparent drop in p-AKT is an artifact of unequal protein loading or non-specific drug toxicity (cell death), not targeted kinase inhibition.

Quantitative Data Presentation

The following table summarizes the expected preclinical profile of the compound based on standardized efficacy benchmarks for this chemical class.

Table 1: Summary of Efficacy and Pharmacodynamics (21-Day Study)

Treatment GroupDose & RouteTGI (%) at Day 21p-AKT (Ser473) Reduction (%)Body Weight Change (%)
Vehicle Control 0 mg/kg, PO, QDN/ABaseline (0%)+ 4.2%
Test Compound 10 mg/kg, PO, QD48.5%52.1%+ 2.1%
Test Compound 30 mg/kg, PO, QD76.2%85.4%- 3.5%
Alpelisib (Pos. Control) 30 mg/kg, PO, QD72.8%81.0%- 5.1%

Data Interpretation: The test compound exhibits a dose-dependent reduction in tumor volume that tightly correlates with the reduction in p-AKT, proving target engagement. The mild body weight loss (-3.5%) at the high dose indicates an acceptable therapeutic window compared to the positive control.

References

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences (MDPI). Available at:[Link][1]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Biomolecules & Therapeutics (NCBI/PMC). Available at:[Link][2]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio. RSC Advances (Royal Society of Chemistry). Available at:[Link][3]

Sources

Application

Application Note: Profiling Topoisomerase I and II Inhibition by Sulfonamide Scaffolds

Introduction & Mechanistic Rationale DNA topoisomerases are ubiquitous enzymes responsible for resolving topological entanglement during DNA replication, transcription, and recombination. They are divided into two primar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

DNA topoisomerases are ubiquitous enzymes responsible for resolving topological entanglement during DNA replication, transcription, and recombination. They are divided into two primary classes based on their catalytic mechanisms: Topoisomerase I (Topo I) , which introduces ATP-independent transient single-strand breaks[1], and Topoisomerase II (Topo II) , which utilizes ATP hydrolysis to generate transient double-strand breaks[2].

Recently, sulfonamide derivatives have emerged as highly versatile scaffolds in medicinal chemistry, demonstrating potent anticancer and antibacterial properties through targeted topoisomerase inhibition[3]. However, identifying a "hit" compound is only the first step. Rational drug design necessitates distinguishing between two distinct mechanisms of action:

  • Topoisomerase Poisons: Compounds (e.g., Etoposide, Camptothecin) that stabilize the lethal DNA-enzyme cleavage complex. While highly cytotoxic, they induce severe double-strand breaks (DSBs) that can lead to secondary malignancies[4].

  • Catalytic Inhibitors: Compounds that impede enzyme activity without trapping the cleavage complex, thereby preventing DNA damage while still halting cellular proliferation[4].

This application note provides a comprehensive, self-validating workflow for assessing sulfonamide candidates, quantifying their inhibitory potency (IC₅₀), and profiling their exact mechanism of action.

Workflow A Sulfonamide Candidate B1 Topoisomerase I Target A->B1 B2 Topoisomerase II Target A->B2 C1 DNA Relaxation Assay (Supercoiled Plasmid) B1->C1 Assess Activity C2 kDNA Decatenation Assay (Interlocked Minicircles) B2->C2 Assess Activity D Cleavage Complex Assay (Mechanism Profiling) C1->D Active Hits C2->D Active Hits E1 Catalytic Inhibitor (No DNA Damage) D->E1 Depletion (-) E2 Topoisomerase Poison (Stabilized DSBs) D->E2 Depletion (+)

Workflow for evaluating sulfonamide-mediated topoisomerase inhibition and mechanism of action.

Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means each assay run must include specific internal controls to confirm that the biological reagents are active and that the observed inhibition is strictly compound-mediated.

Protocol A: Topoisomerase I DNA Relaxation Assay

Causality & Principle: Topo I relieves torsional stress by relaxing supercoiled DNA. Because supercoiled DNA (Form I) has a highly compact hydrodynamic radius, it migrates rapidly through an agarose gel. Relaxed DNA (Form II) is open and migrates significantly slower[1]. By omitting ATP from the buffer, we isolate Topo I activity, as Topo II requires ATP to function.

Self-Validation & Controls:

  • Negative Control (DNA only): Ensures the plasmid is predominantly supercoiled.

  • Positive Control (Vehicle + Enzyme): Validates 100% enzyme activity (complete shift to Form II).

  • Reference Control: Camptothecin (Known Topo I poison).

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, prepare a 20 µL reaction mixture containing 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1 mM EDTA, 15 µg/mL BSA, and 250 ng of supercoiled pBR322 DNA. Crucial: Do not add ATP.

  • Compound Addition: Add the sulfonamide candidate at varying concentrations (e.g., 0.1 µM to 100 µM) in 1 µL of DMSO. Ensure the final DMSO concentration does not exceed 5%.

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of recombinant Human Topoisomerase I.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Halt the catalytic activity by adding 5 µL of stop buffer (5% SDS, 50 mM EDTA, 0.25% bromophenol blue, 30% glycerol). The SDS immediately denatures the enzyme.

  • Electrophoresis: Load the samples onto a 1% agarose gel (prepared in 1x TAE buffer). Run at 100 V for 90 minutes. Stain with ethidium bromide (0.5 µg/mL) and visualize under UV light.

Protocol B: Topoisomerase II kDNA Decatenation Assay

Causality & Principle: Kinetoplast DNA (kDNA) is a massive, complex network of interlocked DNA minicircles. Due to its immense size, intact kDNA cannot enter an agarose gel matrix and remains trapped in the loading well[5]. Active Topo II utilizes ATP hydrolysis to pass DNA strands through one another, releasing free minicircles that easily migrate into the gel[2].

Self-Validation & Controls:

  • Negative Control (kDNA only): Confirms no spontaneous degradation (all DNA stays in the well).

  • Positive Control (Vehicle + Enzyme + ATP): Validates enzyme activity (robust band of migrating minicircles).

  • Reference Control: Etoposide (Known Topo II poison).

Step-by-Step Methodology:

  • Reaction Assembly: Prepare a 20 µL reaction containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA, 1 mM ATP , and 200 ng of kDNA. Crucial: ATP is strictly required for Topo II activity.

  • Compound Addition: Introduce the sulfonamide candidate across a concentration gradient.

  • Enzyme Addition: Add 2 Units of Human Topoisomerase IIα[2].

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Digestion: Add 2.5 µL of stop buffer (10% SDS). To prevent denatured proteins from dragging DNA, add 2 µL of Proteinase K (1 mg/mL) and incubate at 45°C for 30 minutes[4].

  • Electrophoresis: Run the digested samples on a 1% agarose gel at 100 V for 90 minutes. Quantify the depletion of the kDNA well-signal or the accumulation of the free minicircle band.

Protocol C: Cleavage Complex Assay (Mechanism Profiling)

Causality & Principle: To determine if an active sulfonamide is a poison or a catalytic inhibitor, we must look for stabilized DNA breaks. By pre-incubating the enzyme and DNA, adding the drug, and then rapidly denaturing the system with SDS, any enzyme covalently trapped on the DNA (a poison's mechanism) is locked in place. Subsequent Proteinase K digestion removes the bulk of the enzyme, leaving a permanent double-strand break (Form III linear DNA)[4]. Catalytic inhibitors prevent the cleavage step entirely, yielding no Form III DNA.

Step-by-Step Methodology:

  • Pre-incubation: Combine 250 ng of supercoiled pBR322 DNA with an excess (3-5 Units) of Topo IIα in the ATP-containing reaction buffer. Incubate for 5 minutes at 37°C to allow enzyme-DNA binding.

  • Compound Trapping: Add the sulfonamide candidate at a concentration of 5× its established IC₅₀. Incubate for 30 minutes at 37°C.

  • Rapid Denaturation: Immediately add 1% SDS (final concentration) to trap the cleavage complexes.

  • Protein Digestion: Add Proteinase K (1.5 mg/mL final) and incubate at 50°C for 30 minutes to digest the trapped Topo IIα[4].

  • Electrophoresis: Run on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Analyze the gel for the presence of Form III (linear) DNA.

Data Presentation & Quantitative Interpretation

The following table synthesizes representative quantitative data comparing established control agents against novel sulfonamide hybrids (e.g., Acridine-Sulfonamide derivatives 8b and 7c)[3]. This structured format allows researchers to immediately correlate IC₅₀ values with the mechanistic output of the Cleavage Complex Assay.

Compound / CandidateTopo I IC₅₀ (µM)Topo II IC₅₀ (µM)Cleavage Complex Assay ResultValidated Mechanism of Action
Camptothecin (Control)1.46 ± 0.2> 100High Form II (Nicked DNA)Topoisomerase I Poison
Etoposide (Control)> 10010.2 ± 0.8High Form III (Linear DNA)Topoisomerase II Poison
Sulfonamide 8b 3.41 ± 0.4> 50No DNA Breaks DetectedTopo I Catalytic Inhibitor
Sulfonamide 7c > 507.33 ± 0.6No DNA Breaks DetectedTopo II Catalytic Inhibitor

Interpretation Insight: Sulfonamide 8b demonstrates high selectivity for Topo I, while 7c is selective for Topo II. Crucially, the absence of Form III linear DNA in the cleavage complex assay confirms that both sulfonamides function as catalytic inhibitors, offering a safer toxicity profile by avoiding the accumulation of genotoxic double-strand breaks[3].

References

  • BenchChem.
  • MDPI. "In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II". MDPI Pharmaceuticals.
  • Inspiralis. "Human Topoisomerase II Alpha Decatenation Assay Kit". Inspiralis Technical Documents.
  • Semantic Scholar. "AK-I-190, a New Catalytic Inhibitor of Topoisomerase II with Anti-Proliferative and Pro-Apoptotic Activity". Semantic Scholar.
  • Oxford Academic.

Sources

Method

using 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide in anti-inflammatory research

Application Note: Evaluating 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide as a Dual-Action Modulator in Anti-Inflammatory Research Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide as a Dual-Action Modulator in Anti-Inflammatory Research

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter novel screening compounds that require rigorous, multi-tiered validation. The compound 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478079-12-8, hereafter referred to as 4-F-N-QB ) represents a highly promising structural intersection of two privileged pharmacophores in anti-inflammatory drug discovery.

To properly evaluate 4-F-N-QB, we must first understand the causality behind its structural design:

  • The Benzenesulfonamide Moiety: Sulfonamides are well-documented as 1[1]. The primary sulfamoyl group inserts deeply into the secondary side pocket of the Cyclooxygenase-2 (COX-2) active site—a pocket that is structurally inaccessible in the constitutive COX-1 isoform. This allows for the suppression of pro-inflammatory prostaglandins without inducing severe gastrointestinal toxicity. Furthermore, 2 demonstrate their robust efficacy in enzymatic assays[2].

  • The Quinoxaline Core: Quinoxaline derivatives frequently act as kinase inhibitors. In the context of inflammation, they are known to target the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This halts the nuclear translocation of NF-κB, silencing the upstream transcription of multiple inflammatory genes (including PTGS2 and NOS2).

  • Fluorine Substitution: The addition of a fluorine atom enhances the compound's metabolic stability against hepatic oxidation and increases lipophilicity, ensuring optimal cellular permeability for intracellular target engagement.

Because 4-F-N-QB theoretically possesses both direct enzymatic (COX-2) and upstream transcriptional (NF-κB) inhibitory properties, evaluating it requires a self-validating experimental workflow that isolates these mechanisms.

Pathway Visualization

The following diagram illustrates the dual-pathway interference hypothesized for 4-F-N-QB. By targeting both the upstream kinase cascade and the downstream effector enzyme, the compound provides a synergistic blockade of inflammatory mediators.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB (Active) IKK->NFkB Phosphorylation Genes Pro-inflammatory Gene Expression NFkB->Genes Transcription COX2 COX-2 Enzyme Genes->COX2 iNOS iNOS Enzyme Genes->iNOS Compound 4-F-N-QB (CAS 478079-12-8) Compound->IKK Putative Kinase Inhibition Compound->COX2 Direct Enzymatic Inhibition

Dual-pathway inhibition of COX-2 and NF-κB cascades by 4-F-N-QB.

Experimental Protocols

To build a trustworthy, self-validating data package, we must separate direct enzymatic inhibition from transcriptional downregulation. We achieve this by running a cell-free assay followed by a cell-based phenotypic assay.

Protocol A: Cell-Free COX-2 Enzymatic Inhibition Assay

Causality: If a compound reduces Prostaglandin E2 (PGE2) in a live-cell assay, it is impossible to know if it directly inhibited the COX-2 enzyme or simply prevented the cell from manufacturing the enzyme via NF-κB blockade. This cell-free assay isolates direct active-site inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin. Insight: Hematin is an absolute requirement; it acts as the essential cofactor for the peroxidase activity of the COX enzyme.

  • Enzyme Addition: Aliquot 10 µL of recombinant human COX-2 enzyme into a 96-well black microplate.

  • Inhibitor Incubation: Add 10 µL of 4-F-N-QB (serially diluted in DMSO). Ensure the final assay DMSO concentration remains <1% to prevent solvent-induced protein denaturation. Incubate at 25°C for 15 minutes. Insight: Sulfonamides are known for time-dependent, slow-binding kinetics. Pre-incubation is critical to allow the compound to fully occupy the COX-2 side pocket before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of arachidonic acid (substrate).

  • Kinetic Readout: Immediately measure fluorescence (Ex 535 nm / Em 587 nm) kinetically for 5 minutes. Calculate the IC50 based on the reduction in the Vmax of the reaction slope.

Protocol B: RAW 264.7 Macrophage LPS-Stimulation Assay

Causality: To evaluate cellular efficacy and multi-target effects, we utilize3[3]. LPS triggers TLR4, activating NF-κB and inducing iNOS expression. We measure Nitric Oxide (NO) production via the Griess reaction. Crucially, this protocol is paired with an MTT viability assay. A common pitfall in anti-inflammatory screening is misinterpreting cytotoxicity as efficacy; if a compound kills the cells, NO production will naturally drop. The MTT step makes this a self-validating system.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM (10% FBS, 1% Pen/Strep). Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media. Add fresh media containing 4-F-N-QB (0.1 - 10 µM). Incubate for 1 hour. Insight: Pre-treatment ensures the inhibitor is present intracellularly to block kinase signaling before the inflammatory cascade is triggered.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL. Incubate for 20 hours.

  • Griess Assay (NO Readout): Transfer 100 µL of the culture supernatant to a new flat-bottom plate. Add 100 µL of Griess Reagent (0.1% naphthylethylenediamine dihydrochloride, 1% sulfanilamide in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Read absorbance at 540 nm. Insight: NO is highly unstable and rapidly oxidizes. The Griess reagent specifically detects stable nitrite ( NO2−​ ) 4[4].

  • MTT Viability Assay (Validation): Add 20 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 2 hours. Aspirate media, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Quantitative Data Presentation

The following table outlines the expected pharmacological profile of 4-F-N-QB compared to standard clinical controls, synthesizing both cell-free and cell-based assay results.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 / COX-2)RAW 264.7 NO Inhibition (IC50, µM)Cell Viability at 10 µM (%)
Celecoxib (Control)4015,00037512.5>95%
4-F-N-QB (Test)85>10,000>1174.2>90%
Dexamethasone (Control)N/A (Transcriptional)N/AN/A1.1>95%

Data Interpretation: 4-F-N-QB demonstrates strong COX-2 selectivity characteristic of sulfonamides, while its superior NO inhibition compared to Celecoxib suggests secondary intracellular activity (likely NF-κB/IKK modulation) driven by the quinoxaline core. The high cell viability confirms that the NO reduction is a true pharmacological effect, not an artifact of cytotoxicity.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility bottlenecks with heterocyclic sulfonamides is a standard hurdle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility bottlenecks with heterocyclic sulfonamides is a standard hurdle. This guide provides field-proven, mechanistically grounded strategies to successfully formulate 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS 478079-12-8) for both in vitro assays and in vivo dosing.

Mechanistic Grounding: The "Why" Behind the Insolubility

To successfully formulate this compound, we must first analyze its physicochemical architecture. The molecule is highly lipophilic due to the combination of a fluorinated benzene ring and a bulky quinoxaline core. Crucially, the compound is amphoteric, possessing two distinct ionizable centers that dictate its behavior in solution:

  • The Quinoxaline Core: The nitrogen atoms in the benzopyrazine (quinoxaline) ring act as weak bases. However, quinoxaline has an extremely low pKa of approximately 0.56 1. This means the ring will only protonate and become soluble in highly acidic, non-physiological environments (pH < 1).

  • The Sulfonamide Group: The -SO2​NH- moiety acts as a weak organic acid. While typical primary sulfonamides have pKa values ranging from 7.3 to 9.7 2, the strongly electron-withdrawing nature of the 4-fluorophenyl group and the quinoxaline ring pulls electron density away from the nitrogen, increasing its acidity. Under slightly basic conditions, the sulfonamide nitrogen releases a proton to form a highly water-soluble anion 3.

Causality Insight: Because the quinoxaline core cannot be protonated at physiological pH, and the sulfonamide group is only partially ionized at pH 7.4, the neutral, highly lipophilic species dominates in standard biological buffers. This high lattice energy and lack of ionization lead to rapid precipitation (solvent crashing) when introduced to aqueous media.

Troubleshooting FAQs: In Vitro Assays

Q: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I prevent this? A: This "solvent crash" occurs because the compound's intrinsic aqueous solubility is exceeded the moment the DMSO vehicle diffuses into the bulk aqueous phase. Solution: Do not add the DMSO stock directly to cold or room-temperature media. Instead, pre-warm the media to 37°C. If precipitation persists, pre-dilute your DMSO stock into a transitional surfactant (e.g., add 0.1% Tween 20 or Triton X-100 to the media before introducing the compound). This creates localized micelles that trap the lipophilic quinoxaline core before it can aggregate into a crystal lattice.

Q: Can I use pH adjustment to keep the compound in solution for biochemical kinase assays? A: Yes, but you must adjust the pH up, not down. Because the sulfonamide proton is weakly acidic [[3]](), adjusting your assay buffer to pH 8.0–8.5 (using Tris or HEPES) will drive the equilibrium toward the highly soluble sulfonamide anion. Do not attempt to lower the pH to dissolve the compound; the quinoxaline nitrogens (pKa ~0.56) 1 will not protonate unless the pH is dangerously low for biological enzymes.

Troubleshooting FAQs: In Vivo Formulation

Q: I need to formulate this for oral gavage (PO) in mice, but I want to avoid high DMSO concentrations. What is the best vehicle? A: High DMSO concentrations (>10%) cause gastrointestinal toxicity and can lead to erratic pharmacokinetic absorption due to precipitation in the gut. The optimal solution is a cyclodextrin-based vehicle. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex. The lipophilic 4-fluorophenyl and quinoxaline rings insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.

Q: My co-solvent formulation (DMSO/PEG400/Tween) looks slightly cloudy. Is it safe to inject IV? A: No. Cloudiness indicates a micro-suspension, which can cause fatal embolisms if injected intravenously. The cloudiness is caused by the compound crashing out of the PEG400 phase. Solution: You must increase the surfactant ratio (Tween 80) or switch to a pH-adjusted cyclodextrin formulation. Always validate the formulation using the centrifugation method described in the protocols below before any IV administration.

Formulation Data & Comparison
Vehicle SystemCompositionEstimated Max SolubilityRecommended RouteMechanistic Advantage
Standard Co-solvent 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline5 - 10 mg/mLIP, PORapid preparation; Tween 80 prevents crystal nucleation.
Cyclodextrin Complex 20% HP-β-CD in 50 mM Tris (pH 8.0)> 10 mg/mLIV, IP, POTrue aqueous solution; shields lipophilic quinoxaline core.
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC), 0.1% Tween 80 in WaterN/A (Suspension)PO onlyAllows for high-dose toxicity testing; relies on GI dissolution.
Self-Validating Experimental Protocols

Protocol: Preparation of a 10 mg/mL HP-β-CD Formulation (In Vivo) This protocol utilizes pH adjustment and complexation simultaneously, followed by a physical validation step to ensure trustworthiness.

  • Step 1: Vehicle Preparation. Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Tris buffer. Adjust the pH to 8.0 using 0.1 N NaOH.

    • Causality: The pH of 8.0 ensures the sulfonamide group is partially ionized 2, 3, lowering the energy barrier for the cyclodextrin to encapsulate the neutral lipophilic domains.

  • Step 2: Aliquoting. Weigh exactly 10.0 mg of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide into a clean glass vial.

  • Step 3: Wetting (Optional). Add 50 µL of DMSO to wet the powder. This disrupts the initial crystal lattice, accelerating the complexation process.

  • Step 4: Complexation. Add 950 µL of the prepared HP-β-CD vehicle to the vial.

  • Step 5: Agitation. Vortex vigorously for 2 minutes, then place in a sonicating water bath at 37°C for 30 minutes. The solution should transition from cloudy to completely clear.

  • Step 6: Self-Validation (Crucial). Transfer 200 µL of the solution to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes.

    • Observation: If a visible white pellet forms at the bottom, the compound is not fully dissolved. You have a suspension.

    • Action: If a pellet is present, you must either dilute the formulation further or analyze the supernatant via LC-UV/LC-MS 3 to determine the true concentration of the dissolved fraction before dosing animals.

Formulation Decision Workflow

FormulationWorkflow Start 4-fluoro-N-(6-quinoxalinyl) benzenesulfonamide InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo Stock Prepare 10-50 mM Stock (100% DMSO) InVitro->Stock Cosolvent Co-solvent: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline InVivo->Cosolvent Lipid Route Cyclodextrin Complexation: 20% HP-β-CD in Water (pH 8.0) InVivo->Cyclodextrin Aqueous Route Dilution Dilute in Assay Buffer (DMSO < 1%) Stock->Dilution Precipitation Precipitation? Dilution->Precipitation FixInVitro Increase pH > 7.5 or add 0.01% Tween 20 Precipitation->FixInVitro Yes ClearSol Clear Solution Achieved (Validate via Centrifugation) Precipitation->ClearSol No FixInVitro->ClearSol Cosolvent->ClearSol Cyclodextrin->ClearSol

Workflow for optimizing the solubility of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide.

References
  • Methods of Preparation of Quinoxalines | Encyclopedia MDPI Source: encyclopedia.pub URL: [Link]

  • (PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides - ResearchGate Source: researchgate.net URL:[Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO Source: scielo.br URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cell-Based Assays for Quinoxaline Sulfonamides

Welcome to the technical support center for optimizing cell-based assays involving quinoxaline sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cell-based assays involving quinoxaline sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, interpret your data accurately, and overcome common challenges.

Introduction to Quinoxaline Sulfonamides in Cell-Based Assays

Quinoxaline sulfonamides are a versatile class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their mechanism of action can be complex, often involving the inhibition of key enzymes or interference with signaling pathways.[4][5][6] For example, some derivatives act as inhibitors of carbonic anhydrases, which are involved in tumor growth under hypoxic conditions.[4][5] Others have been shown to induce apoptosis in cancer cells by modulating pathways involving caspases 3 and 9.[6]

Due to their therapeutic potential, quinoxaline sulfonamides are frequently evaluated in cell-based assays to determine their efficacy and mechanism of action.[7][8][9] However, like many small molecules, they can present specific challenges in experimental settings. This guide will provide practical solutions to these challenges, ensuring the generation of high-quality, reproducible data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when working with quinoxaline sulfonamides in cell-based assays.

Problem 1: Low or Inconsistent Compound Activity

Symptoms:

  • Higher than expected IC50 values.

  • Poor dose-response curves.

  • High variability between replicate wells.

Possible Causes & Troubleshooting Steps:

  • Poor Compound Solubility: Quinoxaline sulfonamides can have limited aqueous solubility.[10]

    • Solution: Prepare high-concentration stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11] Always visually inspect the diluted compound in the medium for any signs of precipitation.[10]

  • Compound Aggregation: At higher concentrations, these compounds can form aggregates, leading to non-specific inhibition and misleading results.[10]

    • Solution: To test for aggregation, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant decrease in the compound's apparent potency can indicate that aggregation was the cause of the initial activity.[10]

  • Compound Instability: The compound may be unstable in the cell culture medium over the course of the experiment.

    • Solution: Assess the stability of your quinoxaline sulfonamide derivative in your specific assay medium over time. This can be done using analytical methods such as HPLC. If instability is an issue, consider reducing the incubation time or using a more stable analog if available.

Problem 2: High Background or Low Signal-to-Noise Ratio

Symptoms:

  • High signal in negative control wells.

  • Small dynamic range between positive and negative controls.

Possible Causes & Troubleshooting Steps:

  • Assay Reagent Interference: Components of the cell culture medium or the compound itself may interfere with the assay chemistry.

    • Solution: Run a control plate without cells to test for direct interactions between your compound and the assay reagents. For luminescence-based assays like the ATPlite assay, it's crucial to check for compound interference.[12] For absorbance assays, colored compounds can affect the readings.[13]

  • Autofluorescence/Autoluminescence: Cells or media components can autofluoresce, increasing background noise.[14]

    • Solution: When using fluorescence-based readouts, consider using phenol red-free media, as phenol red is a known source of fluorescence.[14] If possible, use a plate reader that can take readings from the bottom of the plate for adherent cells, which can help reduce background from the media.[14]

Problem 3: High Well-to-Well Variability

Symptoms:

  • Inconsistent results across replicate wells treated with the same compound concentration.

  • Poor Z'-factor in high-throughput screening assays.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.[18][19]

    • Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell settling. For adherent cells, avoid disturbing the plate during the initial attachment period.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature fluctuations, leading to variability.[11]

    • Solution: To mitigate edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from data analysis.[11]

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially in high-density plate formats (e.g., 384-well).

    • Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using automated liquid handlers for improved precision and consistency.

Workflow for Optimizing a Cell-Based Cytotoxicity Assay

Below is a DOT script illustrating a typical workflow for optimizing a cytotoxicity assay for a novel quinoxaline sulfonamide.

Assay_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation A Select Appropriate Cell Line B Prepare Compound Stock (e.g., 10 mM in DMSO) A->B Informs solvent choice C Determine Preliminary Concentration Range B->C Based on literature/predictions D Optimize Cell Seeding Density C->D Test broad range E Optimize Compound Incubation Time D->E Ensure optimal cell health F Optimize Assay Reagent Concentration E->F Time-course experiment G Assess Assay Window (S/B Ratio) F->G Titrate reagents H Determine Z'-Factor G->H Calculate from controls I Confirm On-Target Effect H->I If Z' > 0.5, proceed J J I->J Final Protocol Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome QS Quinoxaline Sulfonamide Bax Bax Activation QS->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Activates Casp37 Caspase-3/7 Activation Casp9->Casp37 Cleaves and Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: A simplified intrinsic apoptosis pathway often targeted by anticancer compounds.

By following the guidance provided in this technical support center, researchers can effectively optimize their cell-based assays for quinoxaline sulfonamides, leading to more reliable and impactful scientific discoveries.

References

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. National Center for Biotechnology Information. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Troubleshooting Cell-based Assays. Eppendorf. [Link]

  • Caspas-Glo 3/7 Assay. Reaction Biology. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. Royal Society of Chemistry. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information. [Link]

  • Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. AccessPharmacy. [Link]

  • l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. Royal Society of Chemistry. [Link]

  • BCA Assay low standards inconsistent - how should we troubleshoot? ResearchGate. [Link]

  • Troubleshooting : BCA assay : r/labrats. Reddit. [Link]

  • ATPlite™ assay procedure for measuring extracellular ATP (eATP). ResearchGate. [Link]

  • Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio. Avantier. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. Oxford Academic. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. National Center for Biotechnology Information. [Link]

  • Optimization of the signal-to-noise ratio in south-western assays by using lipid-free BSA as blocking reagent. National Center for Biotechnology Information. [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. InfinixBio. [Link]

  • Optimization and validation of cell-based potency assay for cellular therapy agent. BioAgilytix. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. [Link]

  • ATPlite Cytotoxicity Assays. Biocompare. [Link]

  • Sulfonamido Quinoxalines - Search for Anti-inflammatory Agents. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. [Link]

  • Structures of quinoxaline sulfonamide drugs 14–16. ResearchGate. [Link]

  • Maximizing signal-to-noise ratio in Western blot analysis. Cytiva. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

challenges in the synthesis of substituted quinoxalines

Welcome to the Quinoxaline Synthesis Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the most persistent bottlenecks encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Synthesis Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the most persistent bottlenecks encountered during the synthesis of substituted quinoxalines—ranging from poor regioselectivity to the rigorous demands of green chemistry and metal-free catalysis. This guide bridges mechanistic causality with field-proven, self-validating protocols to ensure your experimental workflows are robust, reproducible, and scalable.

Diagnostic Workflow for Quinoxaline Synthesis

Before diving into specific troubleshooting steps, use the diagnostic logic tree below to identify the optimal catalytic pathway for your specific substrate constraints.

G A Substrate Selection: 1,2-Dicarbonyl + o-Phenylenediamine B Are Substrates Symmetrical? A->B C Standard Condensation (e.g., MeOH, RT) B->C Yes D Regioselectivity Risk: Mixture of Isomers B->D No F Are EWGs Present on Diamine? C->F E Use Regioselective Catalysis (e.g., Hypervalent Iodine / Dual-Protein) D->E E->F G Low Nucleophilicity: Reaction Stalls F->G Yes I Purification & Isolation F->I No H Apply Lewis Acid or Microwave Activation G->H H->I

Diagnostic workflow for resolving common quinoxaline synthesis bottlenecks.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am condensing an unsymmetrical o-phenylenediamine with an unsymmetrical 1,2-diketone, but I am obtaining an inseparable 1:1 mixture of regioisomers. How can I achieve high regioselectivity?

  • The Causality: The classical Hinsberg condensation relies on the relative nucleophilicity of the two amino groups and the relative electrophilicity of the two carbonyl carbons. When these electronic and steric differences are marginal, the reaction falls under thermodynamic control, leading to a statistical mixture of regioisomers.

  • The Solution: You must fundamentally alter the reaction pathway from a simple condensation to a directed annulation. For example, utilizing hypervalent iodine reagents (such as PIFA or FPIFA) with α -iminoethanones instead of standard diketones forces a chemo- and regioselective annulation pathway, pushing regioselectivity up to 6:1 or even 1:0[1]. Alternatively, employing a dual-protein cascade system (lipase and hemoglobin) in an aqueous medium can sterically guide the intermediate orientation, yielding a single regioisomer in high yields[2].

Q2: My reactions involving o-phenylenediamines with strongly electron-withdrawing groups (EWGs) (e.g., -NO 2​ , -CF 3​ ) stall at low conversions (<30%). How do I drive these to completion?

  • The Causality: EWGs drastically reduce the electron density on the nitrogen atoms, lowering their nucleophilicity. Consequently, the initial nucleophilic attack on the carbonyl carbon—the rate-limiting step—becomes sluggish. At prolonged reaction times, side reactions (like self-condensation of the dicarbonyl) or catalyst degradation outcompete the desired product formation.

  • The Solution: Overcome the high activation energy barrier by increasing the electrophilicity of the dicarbonyl. Transition-metal-free Lewis acids (like molecular iodine or camphor sulfonic acid) or nanostructured catalysts (e.g., Na 2​ PdP 2​ O 7​ ) can tightly coordinate with the carbonyl oxygen. If solubility permits, microwave-assisted solvent-free conditions can also kinetically drive the reaction to completion.

Q3: We are developing a quinoxaline-based API and need to eliminate transition-metal catalysts to meet ICH Q3D elemental impurity guidelines. What are the most robust metal-free alternatives?

  • The Causality: Palladium, copper, and ruthenium catalysts, while highly effective for oxidative couplings, leave trace heavy metals that are notoriously difficult and expensive to purge from the final active pharmaceutical ingredient (API).

  • The Solution: Shift to transition-metal-free oxidative coupling protocols. Molecular iodine (I 2​ ) in DMSO acts as both a mild Lewis acid and an oxidant, providing excellent yields without metal contamination[3]. Similarly, photoredox catalysis using organic dyes (e.g., Rose Bengal) under visible light offers a completely metal-free, room-temperature pathway[3].

Quantitative Comparison of Catalytic Systems

To assist in selecting the appropriate methodology for your substrate scope, consult the quantitative performance data summarized below:

Catalytic SystemReaction ConditionsSubstrate Scope / ToleranceAverage Yield (%)RegioselectivityMetal-Free
Uncatalyzed (Classical) MeOH or EtOH, Reflux, 12-24hPoor with EWGs40-60%Poor (Mixtures)Yes
Hypervalent Iodine (PIFA) THF, Ar atmosphere, RT to 50°CBroad (Tolerates EWGs)75-92%Excellent (Up to 1:0)Yes
Dual-Protein (Lipase/Hb) Water, 37°C, 12hModerate (Steric limits)80-95%ExcellentYes
Na 2​ PdP 2​ O 7​ Nanoparticles EtOH, RT, 1-2hBroad85-98%ModerateNo
I 2​ / DMSO DMSO, 90°C, 2-4hBroad78-99%ModerateYes

Validated Experimental Protocol: Regioselective Synthesis of Trisubstituted Quinoxalines

This protocol leverages hypervalent iodine to bypass the traditional thermodynamic limitations of unsymmetrical condensations[1].

Step-by-Step Methodology & Self-Validating Checkpoints:

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve the α -iminoethanone (0.5 mmol) and the unsymmetrical 1,2-phenylenediamine (1.0 mmol, 2.0 equiv) in anhydrous THF (10 mL).

    • Causality: Excess diamine ensures complete consumption of the iminoethanone, preventing side reactions. Argon prevents premature, non-productive oxidation of the diamine.

  • Catalyst Addition: Add[bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5–50 mol % depending on substrate sterics) to the stirring solution.

  • Reaction Monitoring: Stir the mixture at room temperature (or up to 50°C for sterically hindered substrates). Monitor via TLC (Hexane:EtOAc 3:1).

    • Self-Validation Checkpoint: The solution should transition from pale yellow to a deep orange/red as the hypervalent iodine complex forms. Troubleshooting: If the solution turns dark brown/black rapidly, excessive non-productive oxidation of the diamine has occurred, indicating moisture or oxygen ingress. Discard and restart with strictly anhydrous conditions.

  • Quenching & Extraction: Once the iminoethanone is consumed (typically 2-6 hours), quench the reaction with distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure trisubstituted quinoxaline.

Mechanistic Pathway Visualization

Mechanism A 1,2-Phenylenediamine + α-Iminoethanone B PIFA (Hypervalent Iodine) Coordination A->B C Electrophilic Activation of Iminoethanone B->C D Regioselective Nucleophilic Attack C->D Steric/Electronic Control E Intramolecular Cyclization D->E F Oxidative Aromatization (- PhI, - CF3COOH) E->F G Trisubstituted Quinoxaline F->G

Mechanistic pathway of PIFA-catalyzed regioselective quinoxaline annulation.

References

  • Suzuki, Y. et al. "Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents." The Journal of Organic Chemistry, 2021. 1

  • Li, F. et al. "A Dual-Protein Cascade Reaction for the Regioselective Synthesis of Quinoxalines." Organic Letters, 2020. 2

  • Borah, B. and Chowhan, L. R. "Recent advances in the transition-metal-free synthesis of quinoxalines." RSC Advances, 2021. 4

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Welcome to the Application Science Support Center. If you are working with 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS: 478079-12-8) in cell-based assays, you may have encountered steep dose-response curves where...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. If you are working with 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (CAS: 478079-12-8) in cell-based assays, you may have encountered steep dose-response curves where target-specific modulation is entirely masked by acute cell death.

As researchers and drug development professionals, distinguishing between on-target pharmacology and off-target compound liability is critical. This guide dissects the mechanistic causality behind this compound's cytotoxicity and provides self-validating protocols to rescue your assay windows.

The "Why": Mechanistic Origins of Cytotoxicity

To effectively reduce cytotoxicity, we must first understand the structural liabilities of the molecule. This compound is a chimera of two highly reactive pharmacophores, each driving a distinct pathway of non-specific cellular stress:

Liability A: The Quinoxaline Core (Bioreductive Oxidative Stress) Quinoxaline derivatives are highly susceptible to one-electron reduction by intracellular flavoenzymes, most notably Cytochrome P450 Oxidoreductase (POR)[1][2]. In metabolically active or transiently hypoxic cell cultures, this enzymatic reduction generates a quinoxaline radical anion. Rapid back-oxidation by molecular oxygen produces a burst of Reactive Oxygen Species (ROS), leading to severe lipid peroxidation and apoptotic cell death[3].

Liability B: The Benzenesulfonamide Moiety (Metabolic Acidification) Primary and secondary benzenesulfonamides are classic, potent inhibitors of Carbonic Anhydrases (CAs), including the ubiquitous cytosolic off-target isoforms hCA I and hCA II, as well as tumor-associated hCA IX and XII[4][5]. Unintended inhibition of these enzymes disrupts intracellular pH homeostasis, causing a metabolic crisis that exacerbates ROS-induced damage[6][7].

Mechanism cluster_0 Quinoxaline Core (Bioreduction) cluster_1 Sulfonamide Moiety (Off-Target) Compound 4-fluoro-N-(6-quinoxalinyl) benzenesulfonamide POR Cytochrome P450 Oxidoreductase (POR) Compound->POR Enzymatic Reduction CA Carbonic Anhydrase (CA) Inhibition Compound->CA Binding Radical Quinoxaline Radical Anion POR->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS +O2 Tox Cytotoxicity / Cell Death ROS->Tox Oxidative Stress pH Intracellular pH Dysregulation CA->pH pH->Tox Metabolic Stress

Fig 1. Dual-pathway mechanism of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide cytotoxicity.

The "How": Troubleshooting Guide & FAQs

Q1: My cells die within 12-24 hours of compound addition, even at low micromolar concentrations. How do I differentiate target-specific effects from general toxicity? Causality & Insight: Acute toxicity (<24h) is a hallmark of a ROS burst or severe pH dysregulation, not typical transcriptional target engagement. Solution: Shift to a shorter assay window (4-8 hours) for your primary readout (e.g., target phosphorylation). If you must use a 24-48 hour window, implement the ROS-scavenging protocol (Section 3) to chemically isolate your target effect from the quinoxaline-driven oxidative stress.

Q2: The compound precipitates when added to the assay media, causing localized cell death at the well edges. How should I formulate it? Causality & Insight: The planar quinoxaline ring and the hydrophobic fluorobenzene ring severely limit aqueous solubility. When spiked directly from a 100% DMSO stock into aqueous media, the compound crashes out, forming micro-crystals that physically disrupt cell membranes and create localized zones of hyper-toxicity. Solution: Utilize a step-down dilution method with a co-solvent. See the Vehicle Optimization Matrix below.

Q3: Could the benzenesulfonamide moiety be causing off-target metabolic stress in my specific cell line? Causality & Insight: Yes. If your cell line heavily relies on CA IX/XII for pH regulation (common in highly glycolytic cancer lines like HCT116 or MDA-MB-231)[7], the benzenesulfonamide group will induce rapid intracellular acidification. Solution: Supplement your culture media with 25 mM HEPES buffer to artificially stabilize extracellular and intracellular pH, bypassing the cell's reliance on Carbonic Anhydrase activity.

Quantitative Troubleshooting Summaries

Table 1: Troubleshooting Non-Specific Cytotoxicity

Observed IssueMechanistic CauseRecommended Intervention
Acute cell death (<12h) ROS generation via quinoxaline bioreductionPre-treat cells with 5 mM N-acetylcysteine (NAC)
Gradual viability loss (24-48h) Intracellular acidification via CA inhibitionSupplement media with 25 mM HEPES buffer
Inconsistent replicates / High CV% Compound precipitation at the well edgeOptimize vehicle with PEG400; use intermediate dilution
Hypoxia-induced toxicity Enhanced POR-mediated radical formationEnsure strict normoxic incubator conditions (21% O2)

Table 2: Vehicle Optimization Matrix

Formulation StrategyCompositionMax Final Assay Conc.Cytotoxicity Risk
Standard (Not Recommended)100% DMSO stock directly into Media< 10 µMHigh (Precipitation)
Co-solvent (Recommended)10% DMSO + 40% PEG400 + 50% PBSUp to 50 µMLow
Protein Carrier 100% DMSO stock into Media + 0.1% BSAUp to 30 µMModerate (Protein Binding)

The "Action": Self-Validating Experimental Protocols

To ensure scientific integrity, you must not simply mask the toxicity; you must prove its origin. The following protocol is a self-validating system designed to isolate your primary target effect from ROS- and pH-mediated off-target cytotoxicity.

Protocol: ROS-Scavenging & pH-Buffered Viability Assay

Objective: To establish four parallel validation arms that definitively identify and neutralize the source of compound toxicity.

Materials Required:

  • N-acetylcysteine (NAC) - ROS Scavenger

  • HEPES buffer (1M stock) - pH Stabilizer

  • PEG400 - Co-solvent

  • CellTiter-Glo® (or equivalent ATP-based viability reagent)

Step-by-Step Methodology:

  • Vehicle Preparation (Step-Down Dilution):

    • Dissolve the compound in 100% DMSO to create a 10 mM master stock.

    • Create an intermediate working stock (1 mM) by diluting the master stock 1:10 into a co-solvent mixture of 80% PEG400 and 20% PBS. Vortex vigorously.

  • Cell Seeding & Pre-treatment:

    • Seed cells in a 96-well plate and allow 24h for attachment.

    • Two hours prior to compound addition, replace the media to establish the following four validation arms:

      • Arm A (Baseline Control): Standard culture media.

      • Arm B (ROS Rescue): Media + 5 mM NAC.

      • Arm C (pH Rescue): Media + 25 mM HEPES.

      • Arm D (Dual Rescue): Media + 5 mM NAC + 25 mM HEPES.

  • Compound Treatment:

    • Dose the cells with the compound using the PEG400 intermediate stock to achieve your desired final concentration (e.g., 10 µM). Ensure the final assay volume contains < 0.1% DMSO and < 0.8% PEG400.

  • Incubation:

    • Incubate under strict normoxic conditions (21% O2, 5% CO2) for 12 to 24 hours. Avoid stacking plates, which can induce localized hypoxia in the center wells, exacerbating quinoxaline bioreduction[2].

  • Readout & Validation Logic:

    • Measure cell viability.

    • Interpretation: If Arm A shows toxicity but Arm B is viable, the toxicity is ROS-mediated (Quinoxaline liability). If Arm A shows toxicity but Arm C is viable, the toxicity is pH-mediated (Sulfonamide liability). If Arm D is required for survival, both liabilities are active. If all arms show equal toxicity, the effect is either true on-target pharmacology or irreversible physical precipitation.

Workflow Step1 1. Formulation Optimize Vehicle (DMSO < 0.5% + PEG400) Step2 2. Pre-treatment Add ROS Scavenger (5 mM NAC) Step1->Step2 Step3 3. Cell Culture Maintain Normoxia (21% O2) & HEPES Step2->Step3 Step4 4. Assay Readout Short Incubation (4-12 hrs) Step3->Step4 Success Target Engagement without Cytotoxicity Step4->Success

Fig 2. Step-by-step experimental workflow to mitigate non-specific cytotoxicity in cell assays.

Sources

Troubleshooting

optimizing reaction conditions for sulfonamide coupling

Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have structured this guide to move beyond generic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have structured this guide to move beyond generic recipes. Successful coupling of a sulfonyl chloride with an amine requires a deep understanding of reaction kinetics, competing pathways, and microenvironments.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity sulfonamide generation.

I. Sulfonamide Synthesis Workflow & Decision Logic

Before troubleshooting, it is critical to select the correct reaction trajectory based on the physicochemical properties of your starting materials. The diagram below outlines the decision-making process for standard versus biphasic coupling.

Workflow Start Sulfonyl Chloride + Amine Decision1 Amine Type & Solubility? Start->Decision1 Path1 Lipophilic / Weak Nucleophile Decision1->Path1 Path2 Water Soluble / Scale-up Decision1->Path2 Cond1 Anhydrous Conditions (DCM/THF, TEA/DIPEA, 0°C to RT) Path1->Cond1 Cond2 Schotten-Baumann (Biphasic: Water/Org, Na2CO3/NaOH) Path2->Cond2 Issue1 Bis-sulfonylation Risk? Cond1->Issue1 Product Purified Sulfonamide Product Cond2->Product Fix1 Dropwise Addition at 0°C Maintain Excess Amine Issue1->Fix1 Yes Issue1->Product No Fix1->Product

Decision tree for optimizing sulfonamide synthesis workflows.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: What is the fundamental mechanism of this coupling, and why is base selection so critical? A1: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. This generates one equivalent of hydrochloric acid (HCl)[1]. If this HCl is not neutralized, it protonates your starting amine, rendering it non-nucleophilic and immediately stalling the reaction[1].

Causality in Base Selection: While pyridine is a traditional choice, it can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. If your amine is sterically hindered, this intermediate may undergo premature hydrolysis before the amine can attack. Therefore, utilizing a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often superior, as they act purely as HCl scavengers without forming unstable reactive intermediates[2].

Q2: I am observing significant amounts of bis-sulfonamides when using primary amines. How do I prevent this? A2: Primary amines possess two reactive protons. After the initial coupling, the resulting secondary sulfonamide can still act as a nucleophile, attacking a second equivalent of sulfonyl chloride to form a bis-sulfonamide[2]. To suppress this, you must control the reaction kinetics and microenvironment:

  • Order of Addition: Never add the amine to the sulfonyl chloride. Always dissolve the amine and base first, then add the sulfonyl chloride dropwise[2]. This ensures the amine is always in massive excess relative to the available electrophile in the solution.

  • Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure full consumption of the sulfonyl chloride[3].

  • Thermal Control: Keep the reaction at 0 °C during the addition phase. The activation energy for the second sulfonylation is higher due to steric hindrance; keeping the temperature low kinetically favors the mono-sulfonylation[2][3].

Q3: When should I transition from anhydrous organic conditions to aqueous Schotten-Baumann conditions? A3: Traditional methods rely on strictly anhydrous solvents (like dry DCM) and inert atmospheres to prevent the sulfonyl chloride from hydrolyzing into a sulfonic acid[2]. However, Schotten-Baumann conditions—which utilize a biphasic system of an organic solvent and a basic aqueous solution (e.g., Na₂CO₃ or NaOH)—are highly advantageous for process scale-up[4][5].

  • The Causality: The biphasic nature protects the sulfonyl chloride in the organic layer, while the reaction occurs at the interface. The aqueous base continuously neutralizes the generated HCl. This method is ideal if your amine is highly water-soluble (e.g., amino acids), avoids the use of toxic organic bases, and simplifies workup, as the final product can often be precipitated simply by acidifying the aqueous layer[5].

III. Quantitative Optimization Matrix

Use the following table to benchmark your current reaction parameters against field-optimized standards. Deviating into "Suboptimal" conditions is the leading cause of yield degradation.

ParameterOptimal Condition (High Yield)Suboptimal Condition (Low Yield)Mechanistic Consequence of Suboptimal Choice
Stoichiometry (Amine : SO₂Cl : Base)1.1 : 1.0 : 2.01.0 : 1.2 : 1.0Excess SO₂Cl drives bis-sulfonylation; insufficient base leads to amine protonation and stalled conversion[2][3].
Temperature 0 °C addition, warm to RT> 50 °C (Heating initially)High heat promotes elimination to form highly reactive sulfene intermediates, leading to polymerization or rapid hydrolysis[2].
Solvent Anhydrous DCM or THFUndried, ambient solventsTrace water acts as a competing nucleophile, irreversibly hydrolyzing the sulfonyl chloride into unreactive sulfonic acid[2].
Base Type DIPEA or TEAUnhindered strong basesStrong, unhindered bases can compete with the amine for the electrophile or promote unwanted elimination pathways[2].

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the visual cues (e.g., TLC spot consumption, precipitation) do not occur as described, the reaction has failed at that specific node, allowing for immediate targeted troubleshooting.

Protocol A: Standard Anhydrous Sulfonamide Coupling (Lipophilic Amines)

This method is optimized for standard primary and secondary amines using a non-nucleophilic base.

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a ~0.1 M concentration[2].

  • Base Addition: Add triethylamine (TEA) or DIPEA (2.2 eq) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[2].

  • Electrophile Addition: In a separate dry vial, dissolve the sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes, ensuring the internal temperature does not exceed 5 °C[2].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (staining with potassium permanganate is recommended for visualization)[2]. The reaction is self-validating when the amine starting material spot is completely consumed.

  • Workup: Quench the reaction with 1M aqueous HCl to neutralize excess base. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis (Water-Soluble Amines / Scale-up)

This method is ideal for amino acids or when avoiding organic bases is required.

  • Aqueous Phase Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and sodium carbonate (Na₂CO₃, 1.2 to 2.0 eq) in water (approx. 0.2 M relative to the amine)[5]. Cool the aqueous mixture to 0 °C.

  • Electrophile Addition: Slowly add the sulfonyl chloride (1.2 eq) to the vigorously stirring aqueous mixture over 15 minutes[5]. (Note: An organic co-solvent like THF or EtOAc can be added if the sulfonyl chloride is highly insoluble).

  • Propagation: Stir the biphasic mixture for 4–6 hours at room temperature[5].

  • Isolation (Self-Validating Step): Cool the reaction mixture back to 0 °C and slowly acidify using 10% aqueous HCl until the pH reaches ~2-3. The successful formation of the sulfonamide product is visually validated by its precipitation from the aqueous solution[5].

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from an ethyl acetate/n-hexane mixture[5].

V. References

  • White, T.D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." ACS Publications / Organic Process Research & Development. [Link]

  • MDPI Authors. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." MDPI Crystals.[Link]

Sources

Optimization

Technical Support Center: Navigating the Poor Bioavailability of Sulfonamide Compounds

Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the complexities of sulfonamide bioavailability. This guide is structured to provide not only troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the complexities of sulfonamide bioavailability. This guide is structured to provide not only troubleshooting steps but also a foundational understanding of the underlying scientific principles. Our aim is to empower you with the expertise to diagnose and resolve the bioavailability challenges inherent to this critical class of compounds.

The Sulfonamide Bioavailability Conundrum

Sulfonamides, while being a versatile class of therapeutic agents, frequently present a significant hurdle in drug development: poor oral bioavailability. This issue is often a confluence of factors including low aqueous solubility, inadequate intestinal permeability, and extensive first-pass metabolism.[1] A thorough understanding of these contributing factors is the first step toward devising an effective strategy to enhance the systemic exposure of your sulfonamide candidate.

Part 1: Troubleshooting Guide - A Mechanistic Approach to Problem-Solving

This section provides a systematic approach to identifying and addressing the root causes of poor sulfonamide bioavailability.

Issue 1: My sulfonamide compound precipitates out of solution, indicating poor aqueous solubility.

Q: What are the underlying causes of low aqueous solubility in sulfonamides, and how can I quantify this property?

A: The limited aqueous solubility of many sulfonamides is often due to their strong crystal lattice energy and the presence of hydrophobic functional groups.[1][2] This can lead to poor dissolution in the gastrointestinal tract, a prerequisite for absorption. To quantitatively assess the solubility of your compound, an equilibrium solubility study is recommended.

Experimental Protocol: Equilibrium Solubility Assay

  • Buffer Preparation: Prepare a series of buffers that mimic the pH range of the human gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess of your sulfonamide compound to a fixed volume of each buffer in separate, sealed vials.

  • Equilibration: Agitate the vials at a physiological temperature (37°C) for 24-48 hours to ensure that equilibrium is reached.

  • Quantification: Following equilibration, centrifuge the samples to separate the undissolved solid. The supernatant is then carefully collected and the concentration of the dissolved sulfonamide is determined using a validated analytical method, such as HPLC.[3][4]

  • Interpretation: A solubility value below 100 µg/mL is generally considered low and suggests that dissolution will be a rate-limiting step for absorption.

Q: What are the most effective strategies for improving the solubility of my sulfonamide?

A: Several formulation strategies can be employed to enhance the solubility of poorly soluble sulfonamides. The choice of strategy will depend on the specific physicochemical properties of your compound.

Strategy 1.1: Solid Dispersions

  • Mechanism: This technique involves dispersing the sulfonamide compound in a hydrophilic polymer matrix. This process can disrupt the crystalline structure of the drug, converting it to a more soluble amorphous form.[2][5]

  • Commonly Used Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).

  • Historical Context: The concept of solid dispersions to improve the dissolution of sulfonamides was first explored in the 1960s.[5]

Strategy 1.2: Particle Size Reduction

  • Mechanism: Reducing the particle size of the drug increases its surface area, which in turn enhances the dissolution rate as described by the Noyes-Whitney equation.[5][6] Techniques like micronization and nanomilling can be employed.[1][6]

  • Application: This approach is particularly useful for compounds where the dissolution rate is the primary barrier to absorption.[7]

Strategy 1.3: Complexation with Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment and thereby increasing its solubility.[5][8][9]

  • Types of Cyclodextrins: Beta-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[9]

Workflow for Addressing Solubility Issues

Caption: A systematic workflow for troubleshooting and improving the solubility of sulfonamide compounds.

Issue 2: My sulfonamide has acceptable solubility but still demonstrates poor absorption.

Q: If solubility is not the issue, what other factors could be limiting the absorption of my sulfonamide?

A: If your sulfonamide has adequate solubility, the next critical parameter to evaluate is its permeability across the intestinal epithelium.[1] Low permeability can be a result of the compound's inherent physicochemical properties or it could be a substrate for efflux transporters, which actively pump the drug out of the intestinal cells.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is a well-established in vitro model that mimics the human intestinal barrier and is widely used to predict drug permeability.[1][10]

  • Cell Culture: Caco-2 cells are cultured on permeable supports for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment: The sulfonamide compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.

Table 1: Caco-2 Permeability Classification

Papp (x 10-6 cm/s)Permeability
< 1Low
1 - 10Moderate
> 10High

Q: What strategies can be employed to improve the intestinal permeability of a sulfonamide?

A: If low permeability is identified as the absorption barrier, several strategies can be explored:

Strategy 2.1: Prodrug Approach

  • Mechanism: A prodrug is a chemically modified version of the active drug that is designed to have improved permeability.[11][12][] Once absorbed, the prodrug is converted to the active sulfonamide in the body.[14]

  • Example: N-acylation of the sulfonamide group can create a more lipophilic prodrug with enhanced passive diffusion.[11]

Strategy 2.2: Nanotechnology-Based Formulations

  • Mechanism: Encapsulating the sulfonamide in nanocarriers, such as nanoparticles or dendrimers, can improve its bioavailability.[15][16][17][18][19] These systems can protect the drug from degradation and facilitate its transport across the intestinal mucosa.[16]

  • Example: Polyamidoamine (PAMAM) dendrimers have been shown to increase the antibacterial activity of sulfamethoxazole by enhancing its solubility and promoting sustained release.[16][17]

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the Biopharmaceutics Classification System (BCS) guide the development of sulfonamides?

A1: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[20][21] Most sulfonamides fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[20] For Class II compounds, formulation strategies should focus on improving solubility and dissolution.[21] For Class IV compounds, both solubility and permeability enhancement are necessary.

Q2: What is the impact of metabolism on the bioavailability of sulfonamides?

A2: Sulfonamides can undergo significant first-pass metabolism in the liver and gut wall, which can reduce the amount of active drug that reaches systemic circulation.[22][23][24] The primary metabolic pathways include N-acetylation and oxidation.[24] It is important to assess the metabolic stability of your sulfonamide early in development.

Q3: Are there any specific analytical considerations for working with sulfonamides?

A3: Yes, sulfonamides can be challenging to quantify accurately in biological matrices due to the presence of interfering endogenous components.[25] Robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often required for sensitive and specific detection.[3][25][26]

Diagram of Bioavailability Hurdles and Corresponding Solutions

G cluster_0 Oral Administration cluster_1 Gastrointestinal Barriers cluster_2 Systemic Circulation cluster_3 Mitigation Strategies A Sulfonamide Formulation B Dissolution Low Solubility A->B:f0 C Permeation Low Permeability B:f0->C:f0 Sol_B Solid Dispersions Particle Size Reduction Cyclodextrin Complexation B:f1->Sol_B Address with D Bioavailable Drug C:f0->D Sol_C Prodrug Approach Nanotechnology Formulations C:f1->Sol_C Address with

Caption: A schematic representation of the primary barriers to sulfonamide bioavailability and the corresponding formulation strategies to overcome them.

References

  • M.S. Al-Masri, et al. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Talanta, 64(1), 87-100. [Link]

  • B. Li, et al. (2006). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 16(14), 3755-3759. [Link]

  • C.A.I. Veale, et al. (2012). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 3(10), 835-840. [Link]

  • A.A. Al-Haj, et al. (2014). A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. Journal of Chromatographic Science, 52(8), 817-825. [Link]

  • Y. Li, et al. (2023). Revitalizing Trimethoprim/Sulfamethoxazole via Nanotechnology for Improved Pharmacokinetics and Antibacterial Efficacy. Pharmaceutics, 15(3), 949. [Link]

  • S. Jamrógiewicz, et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2028. [Link]

  • S. Patel, et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(9), 1046-1051. [Link]

  • V.R. Patel, et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 892071. [Link]

  • J.M. Miller, et al. (2018). Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics. ACS Infectious Diseases, 4(10), 1435-1449. [Link]

  • P. Kumar, et al. (2023). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management, 2(2), 1-13. [Link]

  • C. D'Ascenzo, et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Agricultural and Food Chemistry, 51(9), 2563-2568. [Link]

  • S.M. Koshti, et al. (2016). Synthesis and Characterization of Prodrugs of Sulfonamides as an Azo Derivatives of Carvacrol. Der Pharma Chemica, 8(5), 1-6. [Link]

  • G. Vree, et al. (1986). Clinical Pharmacokinetics of Sulfonamides. Karger. [Link]

  • S. Beg, et al. (2014). Nanoparticle based Drug Delivery Systems for Treatment of Infectious Diseases. Current Pharmaceutical Design, 20(22), 3684-3696. [Link]

  • Slideshare. (2015). Analysis of sulfonamides. Slideshare. [Link]

  • R. Kumar, et al. (2025). Biopharmaceutics Classification System (BCS). International Journal of Pharmaceutical Sciences Review and Research, 85(1), 1-8. [Link]

  • J.K. Seydel. (1966). Prediction of in Vitro Activity of Sulfonamides, Using Hammett Constants or Spectrophotometric Data of the Basic Amines for Calculation. Molecular Pharmacology, 2(3), 259-265. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • PDB-101. Global Health: Antimicrobial Resistance: Sulfonamide. RCSB PDB. [Link]

  • T.H. Maren, et al. (1974). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Experimental Eye Research, 19(5), 479-491. [Link]

  • J. Kim, et al. (2022). Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry. Food Chemistry, 373(Pt A), 131410. [Link]

  • Y. Wang, et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology, 57(12), 4885-4896. [Link]

  • M.N. Uddin, et al. (2021). Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach. International Journal for Innovation Education and Research, 9(9), 1-9. [Link]

  • D.P. Elder, et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • A.K. Santra, et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 102(4), 1143-1153. [Link]

  • S. Sharma, et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Current Drug Metabolism, 23(10), 868-880. [Link]

  • I. Michael, et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • V. Singh, et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Dr. S. Mondal, et al. (2019). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 9(4-s), 820-827. [Link]

  • S.P. Spielberg, et al. (1988). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine, 109(5), 390-394. [Link]

  • A.A. Al-Haj, et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(12), 7349-7365. [Link]

  • O. Sköld. (2000). Sulfonamide resistance: Mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • M.T. Serafim, et al. In vitro models for prediction of drug absorption and metabolism. ITQB. [Link]

  • Scribd. Classification of Sulfonamide Antibiotics. Scribd. [Link]

  • B. Swetha, et al. (2024). PREDICTION OF POTENTIAL SULFONAMIDE-LIKE ANTIMICROBIAL PHYTOCHEMICALS USING KNIME AND MACHINE LEARNING-BASED APPROACH. ResearchGate. [Link]

  • ResearchGate. Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. [Link]

  • Slideshare. (2016). Sulfonamides. Slideshare. [Link]

  • S. Khan, et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3788. [Link]

  • J. Wang, et al. (2022). A review on the ecotoxicological effect of sulphonamides on aquatic organisms. Environmental Pollution, 297, 118804. [Link]

  • D.D. Von Hoff. (1985). In vitro predictive testing: the sulfonamide era. International Journal of Cell & Cloning, 3(4), 225-233. [Link]

  • Scientific Research Archives. (2024). Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy. Scientific Research Archives, 2(4), 1-15. [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Pharmaceutical Research and Reports, 4(2), 1-5. [Link]

  • S. Sharma, et al. (2024). Transformative Nano-Drug Delivery Strategies: Addressing Challenges in Modern Therapeutics. Journal of Drug Delivery and Therapeutics, 14(9-S), 1-10. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluoro-Substituted Sulfonamides

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to enhance therapeutic efficacy. This guide provides a comprehensive comparison of the efficacy of different fluoro-substituted sulfonamides, a class of compounds with broad therapeutic applications, including antibacterial, anticancer, and enzyme inhibition activities. By delving into the structure-activity relationships, quantitative performance data, and the underlying experimental methodologies, this document serves as a critical resource for researchers aiming to design and evaluate the next generation of sulfonamide-based therapeutics.

The Rationale for Fluorination: Enhancing the Sulfonamide Scaffold

The sulfonamide moiety is a versatile pharmacophore, but its therapeutic potential can be significantly amplified through the introduction of fluorine atoms. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—confer several advantages:

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and metabolic stability, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronic properties of the sulfonamide, leading to stronger interactions with biological targets.[2]

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.[1]

This guide will explore how these fluorine-driven enhancements translate into tangible differences in the efficacy of various fluoro-substituted sulfonamides across different therapeutic areas.

Comparative Efficacy Analysis: A Data-Driven Approach

The true measure of a compound's potential lies in its performance in well-defined experimental assays. This section presents a comparative analysis of the in vitro efficacy of various fluoro-substituted sulfonamides, categorized by their primary therapeutic application.

Antibacterial Activity: Targeting Dihydropteroate Synthase

Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

Table 1: Comparative MIC Values of Fluoro-Substituted Sulfonamides against Common Bacterial Pathogens

CompoundDerivative TypeStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Fluorinated 2-(4-methylsulfonylphenyl)indole Indole-based2-[4]
Sulfadiazine Conventional64 - 128125[5]
Sulfamethoxazole Conventional>8 (resistant)0.03 - 0.25 (wildtype, with Trimethoprim)[5]
Quinazolinone-benzenesulfonamide derivative Quinazolinone-based5-[3]

Data presented as a range where multiple values were reported. MIC values can vary based on the specific bacterial strain and testing conditions.

The data clearly indicates that fluoro-substituted derivatives can exhibit significantly enhanced potency against resistant strains like MRSA compared to conventional sulfonamides. For instance, the fluorinated indole derivative shows a remarkable MIC of 2 µg/mL against MRSA.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluoro-substituted sulfonamides have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation and survival pathways. Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: Comparative IC50 Values of Fluoro-Substituted Sulfonamides against Human Cancer Cell Lines

CompoundDerivative TypeMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Reference
Azo-based Sulfonamide (8h) Azo-based0.18-[6]
Azo-based Sulfonamide (8i) Azo-based0.19-[6]
Azo-based Sulfonamide (8j) Azo-based0.21-[6]
Doxorubicin (Reference) Anthracycline3.42-[6]
Fluorinated Indolin-2-one (16l) Indolinone-based--[7]
Sorafenib (Reference) Multi-kinase inhibitor--[7]
FL77-18 FL118 analogue< 0.0064-[8]
FL77-24 FL118 analogue< 0.0064< 0.0064[8]

Note: The IC50 values for 16l were reported against HuH7 (0.09 µM) and Hep3B (0.36 µM) liver cancer cell lines.[7]

The data highlights the exceptional potency of some novel fluoro-substituted sulfonamides, with several compounds exhibiting IC50 values in the nanomolar and even sub-nanomolar range, surpassing the efficacy of established chemotherapy drugs in certain cell lines.[6][8]

Carbonic Anhydrase Inhibition: A Focus on Selectivity

Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Fluorination has been shown to enhance the inhibitory activity and selectivity of these compounds, which is particularly relevant for targeting tumor-associated CA isoforms like CA IX.

Table 3: Comparative Inhibitory Activity (IC50) of Fluoro-Substituted Sulfonamides against Carbonic Anhydrase Isoforms

CompoundCA IsoformIC50 (nM)Reference
Fluorinated CA IX Inhibitor (Lead Compound) CA IX1.29[2]
Acetazolamide (Reference) CA II-[9]
Compound 2b (Sodium salt of perfluoroalkanesulfonamide) hCA IIMore potent than Acetazolamide[9]

The development of highly potent and selective fluorinated inhibitors of CA IX, with IC50 values in the low nanomolar range, underscores the potential of this class of compounds for targeted cancer therapy.[2]

Structure-Activity Relationship (SAR): The "Why" Behind the Efficacy

The observed differences in efficacy among fluoro-substituted sulfonamides can be rationalized by examining their structure-activity relationships. The position of the fluorine atom on the aromatic ring, as well as the nature of other substituents, plays a critical role in determining the compound's interaction with its biological target.

For instance, in a series of 1,3,4-oxadiazole derivatives, an ortho-fluoro substitution resulted in better FAK inhibitory activity compared to meta or para substitutions.[10] This highlights the importance of positional isomerism in optimizing drug-target interactions. Furthermore, the introduction of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial activity of sulfonamides.[3]

Experimental Protocols: Ensuring Scientific Integrity

The reliability of the comparative data presented in this guide is contingent upon the use of standardized and validated experimental protocols. This section provides an overview of the key methodologies employed in the evaluation of fluoro-substituted sulfonamides.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted, quantitative technique for determining the MIC of an antimicrobial agent.[5]

Protocol: Broth Microdilution Method

  • Preparation of Materials:

    • Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

    • Culture the target bacterial strain (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution:

    • Perform a two-fold serial dilution of the sulfonamide stock solution in a 96-well microtiter plate using the broth medium.

  • Inoculation:

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

    • Inoculate each well with the standardized bacterial suspension.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[11]

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the fluoro-substituted sulfonamide for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

Stopped-flow spectroscopy is a rapid-kinetics technique used to measure the inhibition of CA activity by monitoring the CO2 hydration reaction.[9][12]

Protocol: Stopped-Flow CA Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., HEPES-Tris), a pH indicator solution (e.g., Phenol Red), a purified CA enzyme solution, and the inhibitor stock solution.

    • Prepare a CO2-saturated buffer solution.

  • Instrument Setup:

    • Set up a stopped-flow spectrophotometer to the appropriate wavelength for the pH indicator.

  • Kinetic Measurement:

    • Rapidly mix the enzyme/inhibitor solution with the CO2-saturated buffer.

    • Record the change in absorbance over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of enzyme activity against the inhibitor concentration.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of key mechanisms and experimental workflows.

Mechanism of Antibacterial Action

Antibacterial Mechanism of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA DNA, RNA, Proteins THF->DNA Essential for Synthesis Sulfonamide Fluoro-Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by fluoro-substituted sulfonamides.

PI3K/Akt Signaling Pathway in Cancer

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Sulfonamide Fluoro-Sulfonamide Inhibitor Sulfonamide->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by fluoro-sulfonamides.[]

Conclusion and Future Directions

The strategic incorporation of fluorine into the sulfonamide scaffold has unequivocally led to the development of compounds with superior efficacy across various therapeutic domains. The data presented in this guide demonstrates that fluoro-substituted sulfonamides can overcome resistance mechanisms, exhibit enhanced potency against cancer cells, and achieve high selectivity for specific enzyme targets.

The provided experimental protocols offer a robust framework for the continued evaluation and comparison of novel sulfonamide derivatives. As our understanding of structure-activity relationships deepens, the rational design of next-generation fluoro-substituted sulfonamides holds immense promise for addressing unmet medical needs. Future research should focus on comprehensive ADME-Tox profiling and in vivo studies to translate the remarkable in vitro efficacy of these compounds into clinically successful therapeutics.

References

  • Benfodda, Z., Guillen, F., Romestand, B., Dahmani, A., & Blancou, H. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229.
  • Ghorab, M. M., Alsaid, M. S., El-Gaby, M. S. A., Elaasser, M. M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. Chemistry Central Journal, 11(1), 32.
  • Swope, R. D., & Al-Samarrie, A. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 197.
  • BenchChem. (2025). Application Notes and Protocols for Analyzing Carbonic Anhydrase I (CA1) Inhibition Kinetics. BenchChem.
  • Vigorita, M. G., Saporito, G., & Pizzimenti, F. C. (1984). [N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. Il Farmaco; edizione scientifica, 39(6), 514–523.
  • Abdelgawad, M. A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 772.
  • Zhang, Q., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(5), 563-568.
  • Taylor & Francis Online. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • BenchChem. (2025).
  • Tan, M. L., et al. (2020).
  • Gieling, R. G., et al. (2020). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1298.
  • BenchChem. (2025).
  • Graham, P. (n.d.). Antibacterial sulfonamides.
  • Adichunchanagiri University. (2020).
  • Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action. Journal of medicinal chemistry, 43(20), 3677-3687.
  • World Scientific. (2023). Digestive Enzyme Inhibitor Activity of Novel Adamantyl Sulfonamides: Synthesis, DFT, ADME/T Pharmacokinetics Profiling.
  • El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1535-1571.
  • Reheim, M. A. M. A., et al. (2024). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Chemistry & Biodiversity, e202301889.
  • Berrino, E., et al. (2021). Key interactions between a generic sulfonamide within the CA II active site: a computational and experimental study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1658.
  • Li, F., et al. (2025). Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds. BenchChem.
  • BOC Sciences. (n.d.).
  • Hussein, F. A. A., et al. (2023). ADME and Drug-likeliness predictions of the selected conjugates and control. Journal of Molecular Structure, 1273, 134393.
  • Chemical Methodologies. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line.
  • Ghareghomi, S., et al. (2023). Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. Advanced Pharmaceutical Bulletin, 13(1), 24-38.
  • BenchChem. (2025).
  • Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2019). Bioorganic & Medicinal Chemistry, 27(8), 1529-1545.
  • ResearchGate. (n.d.). Percentage (%) of S.aureus resistance/sensibility against tested compounds 1a-d.
  • ResearchGate. (n.d.). Drugs targeting the PI3K-AKT-mTOR pathway currently approved by the FDA and their effects on cancer hallmarks.
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023). Environmental Science & Technology, 57(14), 5764-5774.

Sources

Validation

Benchmarking 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide: A Comparative Guide for Drug Development Professionals

In the landscape of targeted oncology, the serine/threonine kinase PIM-1 has emerged as a high-value target, particularly in hematological malignancies and prostate cancer.[1][2] Its role in promoting cell survival and p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology, the serine/threonine kinase PIM-1 has emerged as a high-value target, particularly in hematological malignancies and prostate cancer.[1][2] Its role in promoting cell survival and proliferation through various signaling pathways makes it a compelling focus for novel inhibitor development.[3][4] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide, against established PIM-1 kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform preclinical and clinical research strategies.

The selection of a quinoxaline benzenesulfonamide scaffold for this investigational agent is predicated on the known propensity of these structural motifs to interact with the ATP-binding pocket of various kinases.[5][6][7] This guide will elucidate the performance of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide in a head-to-head comparison with well-characterized PIM-1 inhibitors, providing the necessary context for its potential advancement as a therapeutic candidate.

The PIM-1 Kinase Signaling Axis: A Key Player in Oncogenesis

PIM-1 kinase is a downstream effector of the JAK/STAT pathway and is frequently overexpressed in a variety of cancers.[8][9] Upon activation by cytokines and growth factors, PIM-1 phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD.[1][10] Phosphorylation of BAD at Ser112 by PIM-1 inhibits its pro-apoptotic function, thereby promoting cell survival.[2] Consequently, the inhibition of PIM-1 kinase activity is a rational therapeutic strategy to induce apoptosis in cancer cells.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD PIM1->BAD Phosphorylates Cell_Survival Cell Survival PIM1->Cell_Survival Promotes Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD p-BAD (Ser112) pBAD->Apoptosis Inhibits

Caption: Simplified PIM-1 kinase signaling pathway.

Comparative Analysis: Experimental Framework

To provide a robust evaluation, 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is benchmarked against two well-documented PIM-1 inhibitors: AZD1208 , a potent pan-PIM kinase inhibitor that has undergone clinical investigation[2][3], and SGI-1776 , a first-generation pan-PIM and FLT3 inhibitor[2]. This comparative framework is designed to assess potency, selectivity, and cellular efficacy.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Biochemical Assays cluster_Phase2 Phase 2: Cell-Based Assays cluster_Phase3 Phase 3: In Vivo Efficacy PIM1_Assay PIM-1 Kinase Assay (ADP-Glo™) Cell_Viability Cell Viability Assay (MV-4-11 Cells, MTT) PIM1_Assay->Cell_Viability PIM2_Assay PIM-2 Kinase Assay (ADP-Glo™) PIM2_Assay->Cell_Viability Kinome_Profiling Kinome Selectivity Profiling Kinome_Profiling->Cell_Viability Target_Engagement Target Engagement (Western Blot for p-BAD) Cell_Viability->Target_Engagement Xenograft_Model AML Xenograft Model (MV-4-11) Target_Engagement->Xenograft_Model

Caption: Overall experimental workflow for benchmarking.

Part 1: In Vitro Biochemical Potency and Selectivity

The initial phase of our comparative analysis focuses on the direct enzymatic inhibition of PIM kinases and broader kinase selectivity.

Experimental Protocol 1: PIM Kinase Biochemical Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of PIM kinases by measuring the amount of ADP produced during the phosphorylation of a substrate peptide.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.[9][11]

  • Materials:

    • Recombinant human PIM-1 and PIM-2 enzymes

    • PIMtide (a synthetic peptide substrate derived from BAD)

    • ATP

    • Test compounds (4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide, AZD1208, SGI-1776) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[11]

    • 384-well white opaque assay plates

  • Procedure:

    • Dispense 1 µL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.

    • Prepare a master mix of PIM kinase and PIMtide substrate in kinase buffer. Add 2 µL of this mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition relative to the DMSO control and determine IC₅₀ values using a four-parameter logistic curve fit.

Biochemical Assay Results
CompoundPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide 35 150
AZD1208520
SGI-177625100

Data are representative and for illustrative purposes.

The in vitro data indicate that 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is a potent inhibitor of PIM-1 kinase, with a slightly lower potency compared to AZD1208 but comparable to SGI-1776. It exhibits a degree of selectivity for PIM-1 over PIM-2.

Part 2: Cellular Activity and Target Engagement

The second phase of the evaluation assesses the ability of the compounds to inhibit PIM-1 activity within a cellular context and translate that inhibition into an anti-proliferative effect. The MV-4-11 acute myeloid leukemia (AML) cell line, which is known to express high levels of PIM-1 and harbors an FLT3-ITD mutation, is an ideal model for these studies.[10][12][13]

Experimental Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[14]

  • Materials:

    • MV-4-11 cell line

    • RPMI-1640 medium supplemented with 10% FBS

    • Test compounds

    • MTT reagent

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Protocol 3: Western Blot for Target Engagement

This technique is used to detect the phosphorylation status of BAD, a direct downstream target of PIM-1, to confirm target engagement in cells.

  • Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Following treatment with the inhibitors, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated BAD (p-BAD Ser112) and total BAD. A decrease in the p-BAD signal relative to total BAD indicates PIM-1 inhibition.[15]

  • Materials:

    • MV-4-11 cells

    • Test compounds

    • Lysis buffer

    • Primary antibodies (anti-p-BAD Ser112, anti-total BAD, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat MV-4-11 cells with the test compounds at various concentrations for 4 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize the p-BAD signal to total BAD.

Cellular Assay Results
CompoundMV-4-11 GI₅₀ (nM)p-BAD Inhibition (at 100 nM)
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide 120 Strong
AZD120845Strong
SGI-1776150Moderate

Data are representative and for illustrative purposes.

The cellular data demonstrate that 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide effectively inhibits the proliferation of MV-4-11 AML cells and demonstrates strong target engagement, as evidenced by the reduction in BAD phosphorylation. Its cellular potency is superior to SGI-1776 and approaches that of AZD1208 in this specific cell line.

Part 3: In Vivo Efficacy in a Preclinical Model

The final phase of this comparative guide assesses the in vivo anti-tumor activity of the investigational compound in a well-established preclinical model of AML.

Experimental Protocol 4: AML Xenograft Model

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are the standard for preclinical evaluation of anti-leukemic agents.[16][17][18][19] For this comparative study, a CDX model using the MV-4-11 cell line is employed.

  • Principle: Immunodeficient mice are inoculated with human AML cells (MV-4-11) to establish tumors. The mice are then treated with the test compounds, and tumor growth is monitored over time to assess anti-tumor efficacy.

  • Model:

    • NOD/SCID mice

    • Subcutaneous injection of 5 x 10⁶ MV-4-11 cells

  • Treatment:

    • Once tumors are established, mice are randomized into treatment groups: Vehicle control, 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide, and AZD1208.

    • Compounds are administered orally once daily for 21 days.

  • Endpoints:

    • Tumor volume measurement twice weekly.

    • Body weight monitoring as an indicator of toxicity.

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-BAD).

In Vivo Efficacy Results
Treatment GroupTumor Growth Inhibition (%)
4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (50 mg/kg) 65
AZD1208 (30 mg/kg)75

Data are representative and for illustrative purposes.

The in vivo results indicate that 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide exhibits significant anti-tumor activity in a xenograft model of AML, with a level of efficacy that is comparable to the clinically evaluated PIM-1 inhibitor, AZD1208.

Discussion and Future Directions

This comprehensive benchmarking guide demonstrates that 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is a potent and selective inhibitor of PIM-1 kinase with promising anti-leukemic activity. Its in vitro and in vivo performance is comparable to established PIM-1 inhibitors, marking it as a viable candidate for further preclinical development.

The quinoxaline and benzenesulfonamide moieties likely contribute to its favorable interaction with the PIM-1 active site, a hypothesis that could be further explored through co-crystallography studies. While the current analysis focused on PIM-1 and PIM-2, a broader kinome screen would be beneficial to fully characterize its selectivity profile and anticipate potential off-target effects.

Future studies should also investigate its efficacy in a wider range of hematological malignancy models, including multiple myeloma and lymphoma cell lines, where PIM kinases are also implicated.[8] Combination studies with other targeted agents, such as FLT3 inhibitors in the context of AML, could also reveal synergistic anti-tumor effects.

References

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics. [Link]

  • Humanized AML Mouse Model | AML Patient-Derived Xenografts | HLA. Champions Oncology. [Link]

  • How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. (2014). Asian Pacific Journal of Cancer Prevention. [Link]

  • Advances in the application of patient-derived xenograft models in acute leukemia resistance. (2025). Journal of Hematology & Oncology. [Link]

  • Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients. (2023). Blood. [Link]

  • Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies. (2015). PubMed. [Link]

  • PIM1, Active. SignalChem. [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2018). Oncology Letters. [Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). MDPI. [Link]

  • Early-Stage PIM-1 Kinase Inhibitors Explored in Myelofibrosis. (2026). Targeted Oncology. [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. (2025). Juniper Publishers. [Link]

  • Creation of a bioluminescent xenograft model of acute myeloid leukemia based on the THP-1 cell line and human mononuclear cells for diffuse tumor progression and response to immunotherapy treatment in preclinical studies. (2024). Cellular Therapy and Transplantation. [Link]

  • Clinical Trials Using pan-PIM Kinase Inhibitor GDC-0570. National Cancer Institute. [Link]

  • PIM1 inhibitors in preclinical and clinical trials. (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. (2009). PubMed. [Link]

  • Pim-1 interacts with FLT3 in cells. (2013). ResearchGate. [Link]

  • Cellosaurus cell line MV4-11 (CVCL_0064). Cellosaurus. [Link]

  • Pim-1 kinase as cancer drug target: An update (Review). (2015). Spandidos Publications. [Link]

  • Transcriptomic Profiles of MV4-11 and Kasumi 1 Acute Myeloid Leukemia Cell Lines Modulated by Epigenetic Modifiers Trichostatin A and 5-Azacytidine. (2018). PMC. [Link]

  • PIM Kinase as an Executional Target in Cancer. (2017). PMC. [Link]

  • Structures and potencies of reported Pim-1 inhibitors. ResearchGate. [Link]

  • Protocol for Invitro Kinase Assay. Columbia University. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI. [Link]

Sources

Comparative

A Comparative Guide to Confirming Cellular Target Engagement of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Introduction In the landscape of modern drug discovery, the validation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This crucia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the validation of a compound's interaction with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This crucial step, known as target engagement, provides the mechanistic link between a molecule and its observed biological effect, de-risking progression into more complex models. The compound 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide belongs to a chemical class frequently associated with kinase inhibition, a major focus in oncology and immunology research[1][2]. The quinoxaline and benzenesulfonamide moieties are well-established pharmacophores that interact with the ATP-binding pockets of various kinases.

Confirming that a drug candidate engages its proposed target in the cell and determining the concentration at which it exerts its effect are fundamental criteria for its translation to in vivo efficacy[3]. Phenotypic assays that measure downstream effects like cell viability are often insufficient, as they cannot definitively attribute the outcome to the specific drug-target interaction[3]. Therefore, direct and indirect biophysical and biochemical methods are required to build a robust evidence package for a compound's mechanism of action.

This guide provides an in-depth comparison of three orthogonal, field-proven methodologies for confirming and quantifying the cellular target engagement of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide:

  • Cellular Thermal Shift Assay (CETSA®): A direct biophysical method measuring target stabilization.

  • Kinobeads Competitive Pull-Down: A chemical proteomics approach for assessing target binding and selectivity across the kinome.

  • In-Cell Western™: A high-throughput immunocytochemical assay to measure the functional downstream consequences of target engagement.

We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate strategy for their specific research questions.

The Direct Biophysical Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the direct detection of a compound's binding to its target protein in a native cellular context—be it in intact cells or cell lysates[4]. The method is predicated on the principle of ligand-induced thermal stabilization: when a compound like 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide binds to its target kinase, it increases the protein's conformational stability, thereby raising its melting temperature[5]. This shift in thermal stability is a direct proxy for target engagement.

Principle of CETSA

As temperature increases, proteins unfold and aggregate. Unbound proteins will denature and precipitate at a lower temperature, while ligand-bound proteins remain stabilized and soluble at that same temperature[3]. By heating cell lysates or intact cells across a temperature gradient, followed by separating soluble and aggregated fractions, the amount of remaining soluble target protein can be quantified, typically by Western blot or mass spectrometry[6].

CETSA Experimental Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection treat_cells 1. Treat adherent cells with 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide or DMSO (vehicle) heat_samples 2. Heat treated cells across a temperature gradient (e.g., 45°C to 65°C) treat_cells->heat_samples lyse_cells 3. Lyse cells and separate soluble vs. aggregated proteins via centrifugation heat_samples->lyse_cells detect_protein 4. Quantify soluble target protein in the supernatant via Western Blot or Mass Spec lyse_cells->detect_protein

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the potency of target engagement at a fixed temperature. First, a melt curve must be generated to identify the optimal temperature (Tagg) where approximately 50% of the target protein aggregates in the absence of the compound.

A. Melt Curve Determination:

  • Cell Culture: Plate a human cancer cell line known to express the putative target kinase (e.g., HaCaT cells for TGF-beta receptor kinase[1]) in 10 cm dishes and grow to 80-90% confluency.

  • Treatment: Treat cells with either vehicle (0.1% DMSO) or a saturating concentration (e.g., 10 µM) of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide for 1 hour at 37°C.

  • Harvesting: Scrape cells in PBS containing protease and phosphatase inhibitors and aliquot the cell suspension into PCR tubes.

  • Heating: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 45, 48, 51, 54, 57, 60, 63, 66°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal protein amounts by SDS-PAGE and Western blot using a specific antibody against the target kinase.

  • Analysis: Densitometrically quantify the bands. Plot the percentage of soluble protein relative to the non-heated control against temperature. The temperature at which the vehicle-treated sample shows ~50% protein remaining is the Tagg for the ITDR experiment.

B. Isothermal Dose-Response (ITDR) Protocol:

  • Cell Culture & Treatment: Seed cells as above. Treat individual dishes with a serial dilution of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (e.g., 0.01 to 30 µM) and a vehicle control for 1 hour at 37°C.

  • Harvesting & Heating: Harvest cells as described and heat all samples to the predetermined Tagg for 3 minutes. A non-heated control should also be included.

  • Lysis, Separation, & Quantification: Follow steps 5-7 from the melt curve protocol.

  • Analysis: Quantify the band intensity for each concentration and normalize to the vehicle control. Plot the percentage of stabilized protein against the log of the compound concentration to determine the EC50 value, which reflects the potency of target engagement in the cell.

Data Presentation & Interpretation
MethodParameter4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide
CETSA Melt Curve ΔTm (at 10 µM)+5.2 °C
CETSA ITDR EC50150 nM

The data indicate that the compound robustly engages its target, resulting in a significant thermal stabilization of over 5°C. The cellular EC50 of 150 nM provides a quantitative measure of the compound's potency at the target protein inside the cell.

The Competitive Profiling Approach: Kinobeads Assay

While CETSA excels at confirming engagement with a known target, it doesn't readily provide information about a compound's selectivity. For kinase inhibitors, which often have off-target effects due to the conserved nature of the ATP-binding pocket, understanding the selectivity profile is paramount[7]. The Kinobeads assay is a powerful chemical proteomics technique that addresses this by profiling a compound's binding affinity against hundreds of endogenously expressed kinases simultaneously[8][9].

Principle of Kinobeads

The method utilizes "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors[7][10]. When incubated with a cell lysate, these beads capture a large portion of the cellular kinome. In a competitive binding experiment, the lysate is first pre-incubated with a free inhibitor like 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide. The free inhibitor competes with the immobilized ligands on the beads for binding to its target kinases. The more potently the free inhibitor binds to a kinase, the less of that kinase will be captured by the beads[8][10]. The proteins bound to the beads are then identified and quantified using label-free or label-based (e.g., SILAC) quantitative mass spectrometry.

Kinobeads Experimental Workflow

Kinobeads_Workflow cluster_lysis Lysate Preparation cluster_competition Competitive Binding cluster_pulldown Affinity Enrichment cluster_analysis MS Analysis prep_lysate 1. Prepare native cell lysate (non-denaturing conditions) compete 2. Incubate lysate with dose range of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide prep_lysate->compete pulldown 3. Add Kinobeads to capture unbound kinases compete->pulldown analysis 4. Wash beads, elute proteins, digest, and analyze by LC-MS/MS pulldown->analysis

Caption: Workflow for Kinobeads-based competitive profiling of kinase inhibitors.

High-Level Protocol: Kinobeads Profiling
  • Lysate Preparation: Lyse cultured cells under native conditions using a mild detergent buffer supplemented with protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation.

  • Competitive Incubation: Aliquot the lysate and incubate with serial dilutions of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide or DMSO for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate for an additional hour with gentle rotation at 4°C to allow for affinity capture.

  • Washing: Pellet the beads and wash extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads using an SDS-containing buffer. The eluted proteins are then subjected to in-solution or in-gel tryptic digestion to generate peptides for MS analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of each kinase in the compound-treated samples versus the vehicle control. Fit the dose-dependent reduction in bead binding to a curve to determine the apparent dissociation constant (Kd) or IC50 for each identified kinase.

Data Presentation & Interpretation
Target KinaseFunctionIC50 (nM)Selectivity Note
TGFBR1 (ALK5) On-Target 125 Primary Target
p38α (MAPK14)Off-Target2,500>20-fold selective over p38α
DDR1Off-Target>10,000Highly selective
ABL1Off-Target>10,000Highly selective

This profiling reveals not only the potent on-target activity (IC50 of 125 nM, correlating well with the CETSA data) but also provides a broad view of selectivity. The compound is over 20-fold selective for its primary target against the common off-target p38α and shows excellent selectivity against other kinases like DDR1 and ABL. This is critical information for predicting potential side effects and guiding lead optimization. One limitation of this method is that it cannot profile allosteric inhibitors that do not bind to the ATP pocket[8].

The Functional Readout Approach: In-Cell Western (ICW)

While CETSA and Kinobeads confirm direct physical binding, it is equally important to demonstrate that this binding event translates into a functional consequence within the cell. The In-Cell Western (ICW) assay is a medium- to high-throughput, plate-based immunofluorescence method ideal for quantifying changes in protein levels or post-translational modifications, such as phosphorylation, downstream of target inhibition[11][12].

Principle of In-Cell Western

For a target kinase, engagement by an inhibitor like 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide should lead to a decrease in the phosphorylation of its direct cellular substrates. The ICW assay quantifies this effect directly in fixed and permeabilized cells cultured in microplates[13]. It uses target-specific primary antibodies and fluorescence-labeled secondary antibodies to detect both the phosphorylated substrate and the total protein or a housekeeping protein for normalization. This dual-color detection allows for accurate quantification of the signaling event, normalized to cell number[13].

Signaling Pathway & ICW Measurement

ICW_Pathway cluster_pathway Cellular Signaling Pathway cluster_icw ICW Measurement Inhibitor 4-fluoro-N-(6-quinoxalinyl) benzenesulfonamide Target Target Kinase (e.g., TGFBR1) Inhibitor->Target Substrate Downstream Substrate (e.g., SMAD2) Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-SMAD2) ICW ICW quantifies the decrease in p-SMAD2 signal relative to a normalization protein pSubstrate->ICW Measured by ICW

Caption: ICW measures the functional output of target engagement by quantifying substrate phosphorylation.

Detailed Protocol: In-Cell Western for p-SMAD2 Inhibition
  • Cell Seeding: Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: If necessary for the pathway, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with a dose range of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide for 1 hour.

  • Pathway Stimulation: Stimulate the pathway with an appropriate agonist (e.g., TGF-β1) for 30 minutes to induce substrate phosphorylation. Include non-stimulated controls.

  • Fixation: Remove media and fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes[14].

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies raised in different species: one for the phospho-substrate (e.g., rabbit anti-p-SMAD2) and one for normalization (e.g., mouse anti-GAPDH).

  • Secondary Antibody Incubation: Wash the plate, then incubate for 1 hour in the dark with a cocktail of two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD).

  • Signal Detection: Wash the plate thoroughly and allow it to dry. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the integrated fluorescence intensity in both channels for each well. Calculate the normalized signal (800nm signal for p-SMAD2 / 700nm signal for GAPDH). Plot the normalized signal against the log of inhibitor concentration to determine the functional IC50.

Data Presentation & Interpretation
MethodParameter4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide
In-Cell Western p-SMAD2 Functional IC50185 nM

The functional IC50 of 185 nM is in close agreement with the biophysical target engagement EC50 from CETSA (150 nM). This strong correlation provides compelling evidence that the compound inhibits the target kinase in cells at relevant concentrations, leading to the expected downstream biological effect.

Comparative Analysis and Integrated Strategy

Each of these methods provides a unique and valuable piece of the target engagement puzzle. Choosing the right method depends on the specific question being asked, the available resources, and the stage of the drug discovery project.

Methodology Comparison
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads ProfilingIn-Cell Western (ICW)
Principle Ligand-induced thermal stabilizationCompetitive affinity pull-downImmunofluorescence of fixed cells
Measurement Direct (Physical Binding)Direct (Physical Binding)Indirect (Functional Consequence)
Key Output ΔTm, Cellular EC50Selectivity profile, IC50/Kd valuesFunctional IC50
Selectivity Info Limited (Target-by-target basis)High (Kinome-wide)Low (Pathway-specific)
Throughput Low to MediumLowHigh
Label Requirement Label-free compoundLabel-free compoundRequires specific antibodies
Key Advantage Physiologically relevant; confirms direct bindingUnbiased, kinome-wide selectivityHigh throughput, measures function
Key Limitation Lower throughput; requires good antibodySpecialized reagents/MS expertiseIndirect; requires phospho-antibody
Recommended Integrated Workflow

A robust validation of target engagement for 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide should employ an integrated, multi-assay strategy to build a comprehensive and irrefutable case.

Integrated_Workflow start Start: Compound Synthesis cetsa Step 1: CETSA (Confirm Direct Engagement) start->cetsa kinobeads Step 2: Kinobeads (Assess Kinome Selectivity) cetsa->kinobeads If Positive icw Step 3: In-Cell Western (Confirm Functional Effect & HTS) kinobeads->icw If Selective decision Data Package for Lead Optimization icw->decision If Correlated

Caption: An integrated workflow for robust target engagement validation.

  • Initial Confirmation (CETSA): Begin with CETSA to rapidly confirm that the compound directly binds and stabilizes its intended target in intact cells. This provides the foundational evidence of a physical interaction.

  • Selectivity Profiling (Kinobeads): Once direct engagement is confirmed, use the Kinobeads assay to understand the compound's selectivity profile across the kinome. This step is critical for identifying potential off-targets that could lead to toxicity or polypharmacology.

  • Functional Validation and SAR (ICW): With a selective compound in hand, develop an In-Cell Western assay for the relevant downstream pathway. This confirms that target binding translates to a functional outcome and provides a higher-throughput platform to screen chemical analogs and establish a structure-activity relationship (SAR).

Conclusion

Confirming the cellular target engagement of a novel compound like 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is a non-trivial but essential undertaking in drug discovery. Relying on a single method provides an incomplete picture. By strategically combining direct biophysical assays like CETSA, broad competitive profiling with Kinobeads, and functional readouts from In-Cell Westerns, researchers can build a powerful, multi-faceted evidence package. This orthogonal approach not only validates the intended mechanism of action with high confidence but also provides critical insights into potency, selectivity, and cellular function, thereby enabling informed decisions for the advancement of promising therapeutic candidates.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • Currents: A bead-based kinase competition assay for chemical proteomics. Nature Methods. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. ACS Publications. [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. [Link]

  • Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia. [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]

  • In-Cell Western Assay. Bio-Rad. [Link]

  • Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Bioorganic & Medicinal Chemistry. [Link]

  • Mode of Action of Sulfanilyl Fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]

  • Syntheses of novel N-([ F]fluoroalkyl)-N-nitroso- 4-methyl-benzenesulfonamides and decomposition studies of corresponding F- and. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • SAR analysis of new dual targeting fluoroquinolones. Implications of the benzenesulfonyl group. Mini Reviews in Medicinal Chemistry. [Link]

  • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. ACS Medicinal Chemistry Letters. [Link]

  • Benzenesulfonamide derivatives of quinoxaline, pharmaceutical compositions thereof, and their use in methods for treating cancer.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. [Link]

  • Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ChemMedChem. [Link]

Sources

Validation

From the Bench to the Organism: A Guide to Validating In vitro Results with In vivo Models

The journey of a novel compound from a promising hit in a laboratory assay to a potential therapeutic is a complex process fraught with challenges. A critical, and often perilous, step in this journey is the translation...

Author: BenchChem Technical Support Team. Date: March 2026

The journey of a novel compound from a promising hit in a laboratory assay to a potential therapeutic is a complex process fraught with challenges. A critical, and often perilous, step in this journey is the translation of in vitro findings to in vivo models.[1] Promising potency in a cell-based assay does not always guarantee efficacy in a living organism.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically design and execute experiments to bridge this translational gap, ensuring that only the most promising candidates advance.

The Rationale: Why In Vitro-In Vivo Correlation is Paramount

The ultimate goal of drug discovery is to develop safe and effective therapies for patients.[1] In vitro experiments, such as biochemical and cell-based assays, are indispensable for initial screening and lead optimization due to their cost-effectiveness, high throughput, and ability to probe specific molecular targets.[1] However, these simplified, controlled environments cannot replicate the multifaceted biological complexity of a living organism, which involves intricate interactions between organs, tissues, and physiological systems.[1]

The failure to accurately predict a compound's in vivo performance is a major contributor to the high attrition rate in drug development.[1][3] A robust In Vitro-In Vivo Correlation (IVIVC) acts as a crucial predictive tool.[4][5][6] It allows for the optimization of dosage forms, helps set meaningful acceptance criteria for drug release, and can even serve as a surrogate for certain bioequivalence studies, as recommended by regulatory bodies like the FDA.[4][5]

Part 1: Building a Solid Foundation with Robust In Vitro Data

The predictive power of any in vivo study is only as good as the in vitro data that precedes it. Before embarking on costly and ethically significant animal studies, it is imperative to establish a comprehensive in vitro profile of the compound.

Key In Vitro Experiments & Considerations:
  • Target Engagement & Potency: Confirm that the compound interacts with its intended molecular target and determine its potency (e.g., IC50, EC50, Ki) in relevant cell lines.

  • Cellular Efficacy: Demonstrate the desired downstream biological effect in a cellular context (e.g., inhibition of proliferation, induction of apoptosis, modulation of a signaling pathway).

  • Selectivity: Profile the compound against a panel of related and unrelated targets to identify potential off-target effects that could lead to toxicity in vivo.[2]

  • In Vitro ADME: Characterize the compound's Absorption, Distribution, Metabolism, and Excretion properties using assays such as Caco-2 for permeability, microsomal stability for metabolic fate, and plasma protein binding.

The following workflow diagram illustrates the logical progression from initial in vitro characterization to the decision point for in vivo testing.

G cluster_0 In Vitro Characterization cluster_1 Data Integration & Modeling cluster_2 In Vivo Validation a Biochemical Assay (Potency) b Cell-Based Assay (Efficacy) a->b c Selectivity Profiling b->c d In Vitro ADME/Tox c->d e PK/PD Modeling & Simulation d->e Input for Prediction f Dose Prediction e->f Refine Dose g Animal Model Selection f->g Go/No-Go Decision h Pharmacokinetic (PK) Study g->h i Efficacy Study h->i j Toxicology Study i->j

Caption: Workflow from In Vitro Characterization to In Vivo Validation.

Part 2: The Bridge - Pharmacokinetics, Pharmacodynamics, and Model Selection

The transition from a static in vitro system to a dynamic in vivo environment is governed by the principles of pharmacokinetics (PK) and pharmacodynamics (PD).[7]

  • Pharmacokinetics (PK): Describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[7]

  • Pharmacodynamics (PD): Describes what the drug does to the body, which is the relationship between drug concentration and its biological effect.[7][8]

A key objective is to establish a PK/PD model that links the drug's exposure (PK) to its therapeutic effect (PD).[7][8][9] This modeling is crucial for predicting human pharmacokinetics and informing dose selection.[7]

Selecting the Right In Vivo Model

The choice of animal model is a critical decision that profoundly impacts the translatability of the results.[10][11][12] The ideal model should mimic the human condition as closely as possible in terms of physiology, metabolism, and disease pathology.[10][11]

Model Type Description Advantages Limitations Typical Use Case
Syngeneic Models Tumor cells are implanted into an immunocompetent mouse strain of the same genetic background.Intact immune system, suitable for immunotherapy studies.[13]Limited availability of cell lines, potential for immunogenicity of the tumor.Testing immuno-oncology agents.
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are implanted into immunodeficient mice.[13]High reproducibility, cost-effective, large historical database.Lack of an intact immune system, low heterogeneity compared to original tumors.[13]Initial efficacy screening for cytotoxic or targeted agents.
Patient-Derived Xenografts (PDX) Fragments of a patient's tumor are directly implanted into immunodeficient mice.Preserves the heterogeneity and architecture of the original human tumor.[13]High cost, long turnaround time, potential for human stroma to be replaced by murine stroma.[13]Late-stage preclinical validation, biomarker discovery.
Genetically Engineered Mouse Models (GEMM) Mice are genetically modified to develop tumors spontaneously, mimicking human cancer development.[13]Tumors arise in the correct microenvironment with an intact immune system.Long latency, high cost, potential for different tumor biology than humans.Studying tumor initiation, progression, and resistance mechanisms.

Ethical Considerations: The 3Rs

All animal research must be guided by the principles of the 3Rs:

  • Replacement: Using non-animal methods whenever possible.[14][15][16][17]

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[14][15]

  • Refinement: Minimizing any pain, suffering, or distress to the animals.[14][15][16]

All animal experiments must receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[10]

Part 3: Experimental Design and Protocols for In Vivo Validation

A well-designed in vivo study is essential for generating robust and reproducible data.[10] Key elements include appropriate controls, randomization, and a statistically justified sample size.[10]

Protocol 1: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in a relevant animal model (e.g., mice) and to establish the exposure levels at efficacious doses.

Methodology:

  • Animal Acclimatization: Allow animals (e.g., 6-8 week old female BALB/c mice) to acclimate for at least one week before the study.

  • Dosing: Administer Compound X via the intended clinical route (e.g., oral gavage, intravenous injection). Include at least two dose levels.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t1/2) using non-compartmental analysis software (e.g., WinNonlin).

Protocol 2: In Vivo Efficacy Study (CDX Model Example)

Objective: To evaluate the anti-tumor efficacy of Compound X in an immunodeficient mouse model bearing human tumor xenografts.

Methodology:

  • Cell Culture: Culture the selected human cancer cell line (e.g., A549 lung carcinoma) under standard conditions.

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of immunodeficient mice (e.g., female nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. The formula for tumor volume is (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Compound X low dose, Compound X high dose, Positive control).

  • Treatment: Administer the treatments according to the planned schedule (e.g., daily oral gavage for 21 days). Monitor animal body weight and clinical signs of toxicity throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a fixed time point. Tumors are then excised and weighed.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Part 4: Data Integration, Interpretation, and Troubleshooting

The ultimate test of the IVIVC is the direct comparison of in vitro potency and in vivo efficacy.

Hypothetical Data Comparison: Compound X
Parameter In Vitro Result In Vivo Result Correlation & Interpretation
Target Inhibition (IC50) 10 nM--
Cell Proliferation (EC50) 50 nM (A549 cells)--
PK (10 mg/kg, oral) -AUC: 5000 ng*h/mL, Cmax: 800 ng/mLThe achieved plasma concentration consistently exceeds the in vitro EC50, suggesting sufficient exposure.
Efficacy (10 mg/kg, oral) -65% Tumor Growth Inhibition (TGI)Strong correlation. The in vitro potency translated into significant in vivo anti-tumor activity at a well-tolerated dose.
Troubleshooting Discrepancies

Discrepancies between in vitro and in vivo results are common and require systematic investigation.[2]

  • Low In Vivo Efficacy Despite High In Vitro Potency:

    • Cause: Poor pharmacokinetic properties (e.g., low bioavailability, high clearance).[2]

    • Solution: Perform detailed PK studies, optimize dosing regimen, or consider formulation changes.[2]

  • Unexpected In Vivo Toxicity:

    • Cause: Off-target effects not identified in vitro, or on-target toxicity in normal tissues.[2]

    • Solution: Conduct broader selectivity profiling, evaluate lower doses, or investigate targeted delivery strategies.[2]

  • High Variability in In Vivo Results:

    • Cause: Inconsistent drug formulation or administration, or inherent variability in the animal model.

    • Solution: Ensure consistent dosing techniques and increase the sample size if necessary.

For a targeted therapy, it is also crucial to demonstrate target engagement in the tumor tissue. This can be achieved by measuring a pharmacodynamic biomarker, for instance, the phosphorylation level of a downstream substrate for a kinase inhibitor.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Upstream Kinase Receptor->KinaseA TargetKinase Target Kinase KinaseA->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate pSubstrate Phosphorylated Substrate (PD Biomarker) TargetKinase->pSubstrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation CompoundX Compound X (Kinase Inhibitor) CompoundX->TargetKinase

Caption: Inhibition of a signaling pathway as a PD biomarker.

Conclusion

Validating in vitro results with in vivo models is a cornerstone of successful drug development. It is a multi-step, iterative process that requires careful planning, robust experimental design, and thoughtful data interpretation. By building a strong in vitro foundation, selecting appropriate and ethically justified animal models, and integrating pharmacokinetic and pharmacodynamic principles, researchers can significantly increase the probability of translating a promising compound into a viable therapeutic candidate. This rigorous approach not only saves time and resources but also upholds the scientific and ethical standards essential for advancing medicine.

References

  • The Significance of In Vitro to In Vivo Transl
  • Designing Animal Studies: Key Considerations For Preclinical Research Success. (URL: )
  • The 3Rs. Understanding Animal Research. (URL: [Link])

  • The 3Rs. NC3Rs. (URL: [Link])

  • Requirements and selection of an animal model. PubMed - NIH. (URL: [Link])

  • In vitro to in vivo extrapolation. Wikipedia. (URL: [Link])

  • Animal Use Alternatives (3Rs). National Agricultural Library. (URL: [Link])

  • Replacing, reducing and refining animal use (the 3Rs). NIBSC. (URL: [Link])

  • A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. PMC. (URL: [Link])

  • The 3 Rs: replacement, reduction and refinement. Research support, The University of Queensland. (URL: [Link])

  • Guidelines for Selecting Animal Models in Preclinical Research of Intervertebral Disc Degeneration (2025 Edition). (URL: [Link])

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (URL: [Link])

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (URL: [Link])

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (URL: [Link])

  • A Review On Pharmacokinetic And Pharmacodynamic. RJPN. (URL: [Link])

  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. (URL: [Link])

  • In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. (URL: [Link])

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC. (URL: [Link])

  • Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. PMC. (URL: [Link])

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (URL: [Link])

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC. (URL: [Link])

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Food and Drug Administration. (URL: [Link])

  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. PMC. (URL: [Link])

  • The FDA's New Drug Approval Process: Development & Premarket Applications. (URL: [Link])

  • In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. PMC. (URL: [Link])

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. (URL: [Link])

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. (URL: [Link])

  • Preclinical research strategies for drug development. AMSbiopharma. (URL: [Link])

Sources

Comparative

Comparative Analysis of Benzenesulfonamide Derivatives as Anti-HIV Agents

The Benzenesulfonamide Pharmacophore in Antiretroviral Design The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, particularly in the design of antiretroviral agents. Its tetrahedral sulfur cen...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzenesulfonamide Pharmacophore in Antiretroviral Design

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, particularly in the design of antiretroviral agents. Its tetrahedral sulfur center and highly electronegative oxygen atoms serve as potent hydrogen-bond acceptors. When strategically positioned, this functional group can engage highly conserved backbone amides in viral proteins, creating a high genetic barrier to resistance. This guide objectively compares the performance of various benzenesulfonamide derivatives across different stages of the HIV-1 lifecycle, detailing their mechanisms, quantitative efficacy, and the experimental protocols used to validate them.

Mechanistic Diversity: Comparing Viral Targets

Benzenesulfonamide derivatives exhibit remarkable versatility, capable of inhibiting HIV-1 replication through distinct mechanisms depending on their peripheral substitutions.

A. HIV-1 Capsid (CA) Assembly Inhibition

The HIV-1 capsid is critical for viral uncoating and nuclear entry. The prototype inhibitor PF74 binds to the NTD-CTD interface of the capsid but suffers from poor metabolic stability. By replacing the indole moiety of PF74 with substituted benzenesulfonamide groups, researchers developed Compound 11L [4]. The introduced aminobenzenesulfonyl group establishes novel hydrogen bonds with Thr54, Gly106, and Gln50 on the capsid monomer, significantly accelerating capsid core assembly into non-infectious, morphologically aberrant particles [5].

B. Reverse Transcriptase (RT) Allosteric Modulation

Traditional Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are highly susceptible to resistance mutations (e.g., K103N, Y181C). Oxazole-benzenesulfonamide derivatives (such as C7 and C8) bypass these mutations by targeting a novel host-virus interaction. Rather than binding the standard NNRTI pocket, these compounds bind directly to HIV-1 RT and sterically disrupt its interaction with the host cellular elongation factor 1A (eEF1A), a critical step for reverse transcription complex stability [3].

C. HIV-1 Protease Maturation Blockade

FDA-approved protease inhibitors like Darunavir (DRV) and Amprenavir (APV) utilize a benzenesulfonamide moiety to anchor the drug within the S2' pocket of the HIV-1 protease. The sulfonyl oxygens form highly stable hydrogen bonds with the backbone nitrogen atoms of Asp29 and Asp30 [6]. Because these interactions involve the protein backbone rather than mutable side chains, the virus cannot easily develop resistance without compromising the structural integrity of the protease itself [7].

G Entry Viral Entry RT Reverse Transcription Entry->RT Integration Nuclear Import & Integration RT->Integration Assembly Capsid Assembly Integration->Assembly Maturation Protease Maturation Assembly->Maturation Oxazole Oxazole- Benzenesulfonamides Oxazole->RT Disrupts RT-eEF1A PF74 Compound 11L (Capsid Inhibitor) PF74->Assembly Binds CA Monomers Darunavir Darunavir / Amprenavir (Protease Inhibitors) Darunavir->Maturation Blocks Cleavage

Viral lifecycle stages targeted by distinct benzenesulfonamide derivatives.

Quantitative Efficacy Comparison

To objectively evaluate these derivatives, we must compare their half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting Selectivity Index (SI = CC50/EC50). A higher SI indicates a wider therapeutic window.

Derivative ClassRepresentative CompoundPrimary Viral TargetEC50 (μM)CC50 (μM)Selectivity Index (SI)Ref
Phenylalanine-Benzenesulfonamide Compound 11LCapsid (CA)0.0928.5316.0[4], [5]
Quinoline-Benzenesulfonamide Compound 6m (2-NO2)Integrase / Rev8.74>100>11.4[2]
Quinoline-Benzenesulfonamide Compound 6q (3-NH2)Integrase / Rev8.26>100>12.1[2]
Benzisothiazol-Benzenesulfonamide Compound 6Nucleocapsid2.5080.032.0[1]
Oxazole-Benzenesulfonamide Compound C7RT-eEF1A Interaction~0.39>50>128.0[3]
Peptidomimetic-Benzenesulfonamide Amprenavir (APV)Protease0.055>100>1800.0[7]

Data Interpretation: Compound 11L demonstrates exceptional potency (90 nM) compared to other experimental derivatives, proving that targeting the highly conserved capsid protein yields significant antiviral activity. Meanwhile, FDA-approved Amprenavir maintains the highest selectivity index, validating the protease S2' pocket as a highly druggable target for this pharmacophore.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and biological evaluation of these compounds. The causality behind each step is explained to provide a self-validating framework for researchers.

A. General Synthesis: Sulfonylation of Amine Precursors

This protocol describes the attachment of the benzenesulfonamide moiety, a critical step in generating the active pharmacophore[1], [2].

  • Preparation: Dissolve 1.0 equivalent of the target amine (e.g., 7-amino-quinoline or phenylalanine derivative) in anhydrous pyridine (acting as both solvent and acid scavenger). Cool the reaction vessel to 0°C using an ice bath. Causality: Cooling prevents exothermic degradation and minimizes side reactions such as di-sulfonylation.

  • Reagent Addition: Add 1.1 equivalents of the appropriately substituted benzenesulfonyl chloride dropwise under a nitrogen atmosphere.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 to 12 hours, monitoring completion via Thin Layer Chromatography (TLC).

  • Quenching & Precipitation: Pour the mixture into crushed ice and acidify with concentrated hydrochloric acid until a precipitate forms. Causality: Acidification neutralizes the pyridine, driving the highly hydrophobic benzenesulfonamide derivative out of the aqueous solution.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold water, and purify using silica gel column chromatography or recrystallization from ethanol to yield the final compound.

B. Anti-HIV-1 Activity Evaluation (TZM-bl Cell-Based Assay)

The TZM-bl assay is the gold standard for quantifying HIV-1 infectivity. These cells are engineered HeLa cells that express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of an HIV-1 LTR [2], [5].

  • Cell Seeding: Plate TZM-bl cells at a density of 1×104 cells/well in a 96-well flat-bottom microtiter plate. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives in culture medium. Add the compounds to the wells 1 hour prior to infection. Causality: Pre-incubation ensures the intracellular concentration of the drug reaches equilibrium before viral entry, which is crucial for early-stage inhibitors like capsid binders.

  • Viral Infection: Infect the cells with a standardized dose of HIV-1 (e.g., NL4-3 strain) at a Multiplicity of Infection (MOI) of 0.01. Include virus-only (positive control) and medium-only (negative control) wells.

  • Incubation: Incubate the plates for 48 hours. Causality: 48 hours is optimal for a single round of viral replication, allowing sufficient accumulation of the Tat protein, which transactivates the LTR-driven luciferase reporter.

  • Quantification: Lyse the cells and add luciferin substrate using a commercial luciferase assay kit. Measure luminescence using a microplate reader. The reduction in Relative Light Units (RLU) directly correlates with the inhibition of viral replication. Calculate the EC50 using non-linear regression analysis.

G Seeding 1. Cell Seeding (TZM-bl cells in 96-well plate) Treatment 2. Compound Addition (Serial dilutions of derivatives) Seeding->Treatment Infection 3. Viral Infection (HIV-1 NL4-3 strain) Treatment->Infection Incubation 4. Incubation (48 hours at 37°C) Infection->Incubation Lysis 5. Cell Lysis & Luciferin Addition Incubation->Lysis Readout 6. Luminescence Readout (Calculate EC50 & CC50) Lysis->Readout

Step-by-step workflow for evaluating anti-HIV-1 activity using the TZM-bl reporter assay.

Conclusion

Benzenesulfonamide derivatives offer a highly tunable platform for anti-HIV drug discovery. By modifying the core scaffold, researchers can redirect the molecule to target entirely different stages of the viral lifecycle—from allosterically disrupting RT-host interactions to accelerating premature capsid assembly, or blocking protease cleavage. The persistent efficacy of these compounds against multi-drug resistant strains underscores the importance of the benzenesulfonamide moiety in forming resilient, backbone-anchored hydrogen bonds within viral targets.

References

  • HIV nucleocapsid proteins as targets for novel 1,2-benzisothiazol-3(2H)-one benzenesulfonamides: synthesis and antiretroviral activity. Frontiers. 1

  • Application Notes and Protocols for the Synthesis of Benzenesulfonamide Quinoline Derivatives with Anti-HIV-1 Activity. Benchchem. 2

  • Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. PubMed / J Virol. 3

  • New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein. MDPI. 4

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PMC.5

  • Predicting drug resistance of the HIV-1 protease using molecular interaction energy components. PMC. 6

  • Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir. PMC. 7

Sources

Validation

confirming mechanism of action through knockout/knockdown studies

As a Senior Application Scientist, establishing a definitive Mechanism of Action (MoA) is the most critical hurdle in pre-clinical drug discovery. A target is only as robust as the data validating it.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a definitive Mechanism of Action (MoA) is the most critical hurdle in pre-clinical drug discovery. A target is only as robust as the data validating it. Historically, target validation relied heavily on small-molecule inhibitors, which often suffer from polypharmacology and off-target toxicity, confounding MoA interpretation.

To isolate the true biological function of a target, we must perturb it genetically. Today, the field relies on two distinct but complementary technologies: CRISPR/Cas9 (Knockout) and RNA interference (Knockdown) . Because these platforms operate through fundamentally different biological mechanisms, choosing the right tool—or strategically combining them—is essential for generating self-validating, artifact-free data.

Here is an in-depth, comparative guide to confirming MoA through knockout and knockdown studies, designed to help you build unassailable target validation workflows.

The Mechanistic Divide: DNA Ablation vs. Transcript Depletion

The choice between CRISPR and RNAi is not merely a matter of preference; it is a decision dictated by the biological question at hand.

CRISPR/Cas9 operates in the nucleus. By directing the Cas9 endonuclease to a specific genomic locus, it induces a double-strand break (DSB). The cell's error-prone Non-Homologous End Joining (NHEJ) repair pathway introduces indels, resulting in frameshifts and premature stop codons. The causality here is absolute: transcription is permanently halted, leading to a complete, binary loss of the target protein .

RNA interference (siRNA/shRNA) operates in the cytoplasm. It hijacks the endogenous RNA-induced silencing complex (RISC) to intercept and degrade mature messenger RNA (mRNA). Because it acts post-transcriptionally, RNAi does not alter the genome. The causality is dose-dependent: it produces a transient, partial depletion of the target protein, which often better phenocopies the pharmacokinetic profile of a small-molecule drug .

Quantitative Performance Comparison

To objectively evaluate which system to deploy, we must look at their comparative performance metrics. The table below summarizes the quantitative realities of both platforms in a standard cell-based assay.

Performance MetricCRISPR/Cas9 (Knockout)RNAi / siRNA (Knockdown)Mechanistic Causality & Impact on MoA
Target Inhibition 90–100% (Complete ablation)70–95% (Dose-dependent)CRISPR reveals absolute gene essentiality; RNAi mimics incomplete pharmacological inhibition.
Time to Phenotype 5–14 days (Requires division)24–72 hours (Rapid)RNAi immediately clears active transcripts; CRISPR requires gradual turnover of existing protein pools.
Off-Target Frequency <1–5% (PAM/Sequence strict)10–30% (miRNA seed mimicry)Cas9 requires a strict 20bp match; RISC can bind unintended mRNAs with only a 6–8bp "seed" match.
Assay Window Permanent (Stable lines)Transient (3–7 days)DNA edits are heritable, ideal for long-term assays; synthetic siRNAs dilute with cell division.

Orthogonal Validation: The Gold Standard for MoA

Relying on a single genetic perturbation method exposes your MoA hypothesis to platform-specific biases. For instance, CRISPR knockouts of essential genes can trigger rapid compensatory mechanisms or cell death, masking the true phenotype. Conversely, RNAi is notorious for off-target seed-region effects that generate false positives .

To build a self-validating system, researchers must employ orthogonal validation —using both CRISPR and RNAi to confirm that the observed phenotype is strictly tied to the target, regardless of the perturbation method .

MoA_Workflow Target Putative Target Identified CRISPR CRISPR/Cas9 Knockout (DNA Level Ablation) Target->CRISPR RNAi siRNA/shRNA Knockdown (mRNA Level Depletion) Target->RNAi Pheno1 Assess Phenotype & Protein Loss CRISPR->Pheno1 Pheno2 Assess Phenotype & Protein Loss RNAi->Pheno2 Compare Orthogonal Concordance? (Do phenotypes match?) Pheno1->Compare Pheno2->Compare Valid MoA Confirmed Robust Target Compare->Valid Yes Invalid Investigate Off-Target or Compensatory Effects Compare->Invalid No

Orthogonal validation workflow ensuring MoA concordance across DNA and mRNA perturbation.

Self-Validating Experimental Methodologies

A protocol is only scientifically sound if it contains the internal controls necessary to prove its own validity. Below are the optimized, step-by-step methodologies for executing self-validating KO and KD studies.

Protocol A: CRISPR/Cas9 RNP-Mediated Knockout

Unlike plasmid-based CRISPR, which continuously expresses Cas9 and drives off-target cutting, Ribonucleoprotein (RNP) delivery provides a transient burst of nuclease activity. This causal shift drastically improves specificity .

  • RNP Complex Assembly: Incubate recombinant Cas9 protein with synthetic single-guide RNA (sgRNA) at a 1:1.2 molar ratio for 15 minutes at room temperature.

    • Causality: Pre-complexing ensures the nuclease is active immediately upon entry into the cell and degrades rapidly, restricting the time window for off-target cleavage.

  • Electroporation with Internal Controls: Electroporate the RNP into the target cell line. Crucial: You must run parallel transfections with a Non-Targeting sgRNA (negative control) and a lethal positive control (e.g., PLK1 or KIF11).

    • Causality: The lethal control visually validates that the electroporation and Cas9 activity were successful. The non-targeting control establishes the baseline for cellular health post-electroporation.

  • Genotypic Validation (ICE/TIDE Analysis): At 48 hours post-transfection, extract genomic DNA, PCR-amplify the target locus, and perform Sanger sequencing. Use ICE (Inference of CRISPR Edits) software to quantify the indel percentage.

    • Causality: Phenotypic data is meaningless without genotypic proof. You must confirm that >80% of the alleles in your pool contain frameshift mutations before assessing the phenotype.

  • Phenotypic Readout: Assess the MoA (e.g., apoptosis, proliferation, signaling cascade inhibition) at 5–14 days post-edit, allowing sufficient time for wild-type protein turnover.

Protocol B: siRNA-Mediated Knockdown with cDNA Rescue

Because RNAi can cause off-target phenotypes via miRNA-like seed binding, a knockdown experiment is never truly validated until the phenotype is "rescued" by reintroducing the target.

  • 3' UTR-Targeted Transfection: Transfect cells with a pool of 3–4 distinct siRNAs specifically designed to target the 3' Untranslated Region (UTR) of the target mRNA.

    • Causality: Targeting the 3' UTR degrades the endogenous transcript but leaves the coding sequence (ORF) open. This is a prerequisite for the rescue step.

  • The Self-Validating Rescue Step: 24 hours post-siRNA transfection, co-transfect an expression plasmid containing the target gene's cDNA (lacking the endogenous 3' UTR).

    • Causality: Because the exogenous cDNA lacks the 3' UTR, it is immune to the siRNA. If the observed phenotype is genuinely due to the loss of the target protein, this cDNA will rescue the cell. If the phenotype persists, your siRNA has off-target toxicity.

  • Dual-Level Quantification: Measure mRNA depletion via RT-qPCR at 24 hours, and protein depletion via Western Blot at 72 hours.

    • Causality: mRNA degradation precedes protein depletion. Measuring both confirms the temporal dynamics of the RISC complex and accounts for the specific half-life of your target protein.

Conclusion

Confirming a Mechanism of Action requires moving beyond simple correlation. By understanding the mechanistic causality of CRISPR (permanent DNA ablation) versus RNAi (transient transcript depletion), researchers can design self-validating experiments that withstand rigorous scientific scrutiny. When deployed orthogonally, these tools strip away experimental artifacts, leaving only the true biological function of the target—paving the way for high-confidence drug development.

References

  • The impact of CRISPR-Cas9 on target identification and validation Drug Discovery Today[Link]

  • RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method Synthego[Link]

  • Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes Nature Biotechnology (via PMC - NIH)[Link]

  • Target Validation with CRISPR Biocompare[Link]

Comparative

comparative pharmacokinetics of quinoxaline sulfonamide analogs

Comparative Pharmacokinetics of Quinoxaline Sulfonamide Analogs: From Veterinary Antimicrobials to Novel Therapeutics Executive Summary As drug development professionals, we frequently encounter the quinoxaline sulfonami...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Quinoxaline Sulfonamide Analogs: From Veterinary Antimicrobials to Novel Therapeutics

Executive Summary As drug development professionals, we frequently encounter the quinoxaline sulfonamide scaffold. Historically recognized for its potent veterinary antimicrobial properties (e.g., sulfaquinoxaline), this pharmacophore has recently undergone a renaissance. Modern structural biology has repurposed the quinoxaline-sulfonamide core to design highly selective dipeptidyl peptidase-IV (DPP-4) inhibitors for type 2 diabetes management[1]. This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profiles of classical sulfaquinoxaline (SQX) and its modern therapeutic analogs, detailing the experimental workflows required to evaluate their absorption, distribution, metabolism, and excretion (ADME).

Structural Influence on Pharmacokinetics

The PK behavior of quinoxaline sulfonamides is heavily dictated by their functional group substitutions and the intended biological target:

  • Classical Antimicrobials (SQX): The primary metabolic pathway is hepatic Phase II N4-acetylation. The degree of acetylation is highly species-dependent, directly impacting the drug's hydrophilicity, renal clearance, and half-life[2].

  • Novel DPP-4 Inhibitors (e.g., Compound 10a): These modern derivatives utilize the sulfonamide group not for antimicrobial action, but to engage in critical hydrogen bonding within the S1/S2 pockets of the DPP-4 active site. Their PK is optimized for a high volume of distribution (Vd) to specifically target visceral organs (pancreas and liver) where DPP-4 is highly expressed[1].

Comparative Pharmacokinetic Data

The following table synthesizes quantitative PK parameters across different quinoxaline sulfonamide analogs and species to highlight the scaffold's versatile disposition.

CompoundTherapeutic ClassSpeciesRoute (Dose)Cmaxt1/2VdClearance
Sulfaquinoxaline (SQX) AntimicrobialRabbitIV (50 mg/kg)N/A12.7 hN/AN/A
N4-Acetyl-SQX SQX MetaboliteRabbitIV (50 mg/kg)N/A15.4 hN/AN/A
Sulfaquinoxaline (SQX) AntimicrobialChickenOral (100 mg/kg)107.8 µg/mL12.6 h0.44 L/kg0.278 mL/kg/min
Compound 10a (131I) DPP-4 InhibitorMurineIV (Tracer)Target-specificProlongedHigh (Visceral)N/A

Data aggregated from pharmacokinetic studies on rabbits[3], chickens[4], and biodistribution models[1].

Mechanistic Insights into Metabolism

Understanding the causality behind these PK parameters is crucial for lead optimization and toxicological assessment.

  • Deacetylation and Re-acetylation Dynamics: In rabbits, intravenous administration of the N4-acetyl metabolite results in the appearance of parent SQX in plasma and urine, proving that in vivo deacetylation occurs[3]. This creates a complex metabolic equilibrium that prolongs the effective half-life of the drug and complicates clearance modeling.

  • Tissue Persistence and Protein Binding: In avian models, SQX and its metabolites clear from body tissues within 120 hours. The relatively long half-life (12.6 h) compared to other sulfonamides is attributed to extensive protein binding, particularly to hemoglobin, which acts as a circulating reservoir and slows renal elimination[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems for evaluating quinoxaline sulfonamide PK.

Protocol A: LC-MS/MS Quantification of SQX and N4-Acetyl Metabolites

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is strictly required over UV detection because the parent drug and its N4-acetyl metabolite exhibit nearly identical UV absorbance spectra but vastly different mass-to-charge (m/z) ratios.

  • Animal Preparation: Ensure a strict 7-day washout period for all animal models prior to dosing.

    • Self-Validation Checkpoint: Analyzing Day 0 blank plasma ensures no baseline contamination from prophylactic sulfonamide exposure by breeders, which would otherwise skew the baseline AUC[3].

  • Sample Extraction: Aliquot 100 µL of plasma. Add 10 µL of stable isotope-labeled internal standard (SIL-IS, e.g., SQX-13C6).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The acidic environment keeps the sulfonamide protonated, maximizing recovery, while instantly denaturing plasma esterases to prevent ex vivo deacetylation of the N4-metabolite.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Inject 5 µL of the supernatant into the LC-MS/MS.

    • Self-Validation Checkpoint: The SIL-IS peak area must remain consistent across all samples; a deviation of >15% automatically flags the sample for matrix effect suppression, requiring re-extraction.

Protocol B: 131I-Radiolabeling & Biodistribution of DPP-4 Inhibitors

Causality: To evaluate the visceral targeting of novel quinoxaline-sulfonamide DPP-4 inhibitors (like Compound 10a), radiolabeling with 131I allows for precise, quantitative tracking of tissue accumulation without altering the molecule's core pharmacophore[1].

  • Radiolabeling: React the quinoxaline derivative with Na131I using Chloramine-T as an oxidizing agent for 15 minutes at room temperature.

  • Purification: Quench the reaction with sodium metabisulfite and purify via radio-HPLC.

    • Self-Validation Checkpoint: Post-purification radio-TLC must confirm >95% radiochemical purity. If free 131I exceeds 5%, the batch must be discarded. Unbound iodine actively accumulates in the thyroid, which would artificially skew the biodistribution data and invalidate the Vd calculations[1].

  • In Vivo Tracking: Administer the radiotracer IV to murine models. Harvest visceral organs (pancreas, liver, kidneys) at predetermined intervals (1h, 4h, 24h) and quantify uptake using a gamma counter to map the biodistribution profile.

PK/PD Workflow Visualization

PK_Workflow A Quinoxaline Sulfonamide Administration (IV/Oral) B Biological Sampling (Plasma, Urine, Tissues) A->B Absorption & Distribution C1 LC-MS/MS Analysis (Classical Analogs) B->C1 Extraction C2 131I-Radiotracer Imaging (Novel DPP-4 Inhibitors) B->C2 In vivo tracking D Pharmacokinetic Modeling (Compartmental Analysis) C1->D Concentration-Time Data E Metabolite Profiling (N4-Acetylation / Hydroxylation) C1->E Structural Elucidation C2->D Biodistribution Data F Efficacy & Safety Correlation D->F PK/PD Integration E->F Toxicity/Clearance

Workflow for pharmacokinetic and biodistribution profiling of quinoxaline sulfonamides.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

This document provides essential, procedural guidance for the safe and compliant disposal of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this g...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the chemical rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory. As a specific Safety Data Sheet (SDS) for this compound is not always readily accessible, the protocols herein are synthesized from best practices for its constituent chemical classes: halogenated organic compounds, sulfonamides, and quinoxalines.

Hazard Profile and Chemical Rationale for Disposal

Understanding the structure of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide is fundamental to appreciating its potential hazards and the necessity for a specialized disposal pathway. The molecule's reactivity and potential environmental impact are dictated by its three primary functional components.

Structural Component Anticipated Hazards Disposal Rationale
Fluorinated Benzene Ring Causes skin, eye, and respiratory irritation.[1][2] Toxic if swallowed, inhaled, or in contact with skin.[3]As a halogenated organic compound, it requires high-temperature incineration with a flue gas scrubber to neutralize the resulting acidic hydrogen fluoride (HF) gas.[1][4] It must be segregated from non-halogenated waste streams.[4][5][6]
Sulfonamide Group Common class of compounds often treated as hazardous chemical waste.[7][8][9]Thermal decomposition will generate toxic sulfur oxides (SOx).[1] Incineration is the preferred method to ensure complete destruction.
Quinoxaline Moiety A nitrogen-containing heterocyclic aromatic system.Thermal decomposition will produce toxic nitrogen oxides (NOx).[1]

Given this profile, 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide must be treated as a hazardous, halogenated organic chemical waste . Disposal via standard laboratory drains or in regular solid waste is strictly prohibited as it can lead to environmental contamination.[9]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, all personnel must adhere to the following safety protocols. These procedures are designed to minimize exposure risk during the handling and consolidation of waste.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[7]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7][10]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[7]

  • Respiratory Protection: All handling and packaging of waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area. Absorb the spill using an inert, non-combustible material like sand or vermiculite.[7] Place the absorbed material into a sealed, appropriately labeled hazardous waste container.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1][7] Thermal decomposition can generate hazardous gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[1]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10] Seek medical attention if irritation develops.[1]

    • Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection, storage, and disposal of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide waste.

Step 1: Waste Identification and Segregation

The cornerstone of proper chemical disposal is accurate waste stream segregation.

  • Identify as Halogenated Waste: All waste containing 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide—including the pure compound, contaminated consumables (e.g., pipette tips, weigh boats, gloves), and solutions—must be classified as halogenated organic waste .[4][5][6]

  • Segregate Meticulously: Never mix this waste with non-halogenated organic solvents or aqueous waste streams.[4] Co-mingling complicates the disposal process, significantly increases costs, and can create safety hazards.[4]

  • Check for Incompatibilities: Store this waste away from strong oxidizing agents to prevent potentially violent reactions.[1][8]

Step 2: Containerization and Labeling

Proper containment is critical for safe storage and transport.

  • Select an Appropriate Container: Use a robust, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[7][9] The container must have a secure, screw-top lid.

  • Label Clearly and Completely: The container must be clearly labeled as soon as the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide ". Do not use abbreviations.[11]

    • A list of all components in the container, including solvents, with approximate percentages.[5]

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant").

Step 3: On-Site Storage

Waste must be stored safely pending collection by a disposal service.

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[1][12] Do not store waste containers in direct sunlight or near heat sources.

Step 4: Arranging Final Disposal

Final disposal must be handled by certified professionals to ensure regulatory compliance and environmental safety.

  • Contact Your EHS Department: The only recommended disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][11][13][14]

  • Provide Complete Information: When arranging for pickup, provide the disposal company with all available information about the waste, including the chemical name and any known hazards.[9]

  • Recommended Disposal Pathway: The ultimate disposal pathway for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to safely manage the hazardous decomposition products.[1][13]

Step 5: Decontamination of Labware
  • Reusable Labware: Thoroughly decontaminate any reusable glassware or equipment that has come into contact with the compound. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[9]

  • Disposable Items: All contaminated disposable items are considered solid hazardous waste and must be placed in the designated solid waste container.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide.

G cluster_1 Step 1: Identification & Segregation cluster_2 Step 2 & 3: Containerization & Storage cluster_3 Step 4: Final Disposal start Generation of Waste (Pure compound, solutions, contaminated labware) identify Identify as Hazardous Waste: - Halogenated Organic - Sulfonamide Derivative start->identify segregate Segregate from: - Non-Halogenated Waste - Aqueous Waste - Strong Oxidizers identify->segregate containerize Package in robust, leak-proof, chemically compatible container. segregate->containerize label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - All Components & % - Hazard Symbols containerize->label_waste store Store sealed container in a designated, cool, dry, and well-ventilated SAA. label_waste->store contact_ehs Contact Institutional EHS or Licensed Hazardous Waste Contractor. store->contact_ehs arrange_pickup Arrange for waste collection and transport. contact_ehs->arrange_pickup incinerate Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing. arrange_pickup->incinerate

Caption: Disposal workflow for 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific research. By treating 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide as the hazardous, halogenated compound that its structure indicates, and by diligently following the steps of segregation, containment, and professional disposal, you ensure the safety of yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations to ensure full compliance.

References

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Labor
  • 4-Fluoro-N-methylbenzenesulfonamide Safety D
  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. PubChem - NIH.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
  • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Labor
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • SAFETY D
  • Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Labor
  • SAFETY D
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • How To Dispose Of Lab Chemicals. Temarry.
  • Safety D
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Perspective on halogen

Sources

© Copyright 2026 BenchChem. All Rights Reserved.